molecular formula C9H9N3O2 B1384360 6-Amino-7-methoxyquinazolin-4(3H)-one CAS No. 130017-55-9

6-Amino-7-methoxyquinazolin-4(3H)-one

Cat. No.: B1384360
CAS No.: 130017-55-9
M. Wt: 191.19 g/mol
InChI Key: LDAFKKJLCAHBBB-UHFFFAOYSA-N
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Description

6-Amino-7-methoxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-7-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAFKKJLCAHBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-7-methoxyquinazolin-4(3H)-one: An In-depth Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical exploration of the probable mechanism of action of 6-Amino-7-methoxyquinazolin-4(3H)-one. While direct experimental data on this specific molecule is limited in publicly accessible literature, a robust body of evidence from structurally analogous 6,7-disubstituted quinazolinone derivatives strongly supports its role as a potent inhibitor of key oncogenic tyrosine kinases. This document will synthesize findings from related compounds to build a comprehensive picture of its likely biological activity, supported by established experimental protocols for validation.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology. Its rigid, heterocyclic structure provides an excellent framework for designing molecules that can competitively bind to the ATP-binding pocket of protein kinases. Modifications at the 6 and 7 positions of the quinazoline ring have been extensively explored and shown to significantly influence the potency and selectivity of these inhibitors. The presence of small electron-donating groups, such as methoxy and amino moieties, at these positions is a recurring theme in the design of potent tyrosine kinase inhibitors (TKIs).

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on extensive research on analogous compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), primarily targeting members of the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).

Overexpression and constitutive activation of these kinases are hallmarks of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site, this compound would prevent the phosphorylation of downstream substrates, thereby interrupting these oncogenic signaling cascades.

Targeting the EGFR and HER2 Signaling Pathways

EGFR and HER2 are key members of the ErbB family of RTKs that are frequently dysregulated in various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma. Upon ligand binding, these receptors dimerize and autophosphorylate their intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation.[1]

This compound, by inhibiting EGFR and HER2, would abrogate these signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways for their growth and survival.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR/HER2 EGFR/HER2 RAS RAS EGFR/HER2->RAS PI3K PI3K EGFR/HER2->PI3K This compound This compound This compound->EGFR/HER2 Inhibits ATP Binding ATP ATP ATP->EGFR/HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival

Caption: Postulated inhibition of EGFR/HER2 signaling by this compound.

Targeting the VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR2 is the primary mediator of the angiogenic effects of VEGF. Activation of VEGFR2 on endothelial cells triggers signaling pathways that promote their proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

By inhibiting VEGFR2, this compound would disrupt this crucial process, thereby exerting an anti-angiogenic effect and limiting tumor growth.

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Endothelial Cell Proliferation, Migration Endothelial Cell Proliferation, Migration MAPK->Endothelial Cell Proliferation, Migration AKT AKT PI3K->AKT Endothelial Cell Survival Endothelial Cell Survival AKT->Endothelial Cell Survival

Caption: Postulated inhibition of VEGFR2 signaling by this compound.

Supporting Evidence from Structurally Related Compounds

The proposed mechanism of action for this compound is strongly supported by studies on its close structural analogs.

A study on a series of quinazolin-4(3H)-one derivatives demonstrated that compounds with dimethoxy substituents at the 6 and 7 positions exhibited increased cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines.[3] The most potent of these compounds were found to be inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2.[3]

Furthermore, research on 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed significant cytotoxicity against human glioblastoma cell lines.[4] Another study on '4-aminoquinazoline-6,7-diol' derivatives reported inhibitory activity against EGFR and cytotoxicity in A549 and A431 lung cancer cell lines.[1] The IC50 values for these diol derivatives ranged from 7.1 to 8.0 µM for A549 cells and 2.2 to 3.4 µM for A431 cells.[1]

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolin-4(3H)-one derivativesMCF-7 (Breast)0.20 - 15.72[3]
A2780 (Ovarian)0.14 - 16.43[3]
'4-aminoquinazoline-6,7-diol' derivativesA549 (Lung)7.1 - 8.0[1]
A431 (Lung)2.2 - 3.4[1]

These findings underscore the importance of the 6,7-disubstituted quinazolinone scaffold for potent anticancer activity mediated through tyrosine kinase inhibition.

Experimental Validation Workflow

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline the key assays for this purpose.

Experimental_Workflow Synthesis_Purification Synthesis & Purification Biochemical_Assays Biochemical Assays (Kinase Inhibition) Synthesis_Purification->Biochemical_Assays Cell-Based_Assays Cell-Based Assays (Viability & Proliferation) Biochemical_Assays->Cell-Based_Assays Mechanism_Validation Mechanism Validation (Western Blot) Cell-Based_Assays->Mechanism_Validation

Caption: A typical experimental workflow for validating the mechanism of action.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of its thioether analog.[5] The synthesis would likely begin with a commercially available precursor, such as 2-amino-4-methoxy-5-nitrobenzoic acid, which would undergo cyclization to form the quinazolinone ring, followed by reduction of the nitro group to the desired amine.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR, HER2, and VEGFR2.

Methodology: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, combine the purified kinase (EGFR, HER2, or VEGFR2), a suitable substrate peptide, and ATP in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction wells. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal using luciferase.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines that are known to be dependent on EGFR, HER2, or VEGFR signaling.

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, SK-BR-3, HUVEC) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of key downstream signaling proteins in the EGFR/HER2 and VEGFR2 pathways.

Methodology: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a defined period, followed by stimulation with the appropriate growth factor (e.g., EGF or VEGF). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK; p-AKT, total AKT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

While direct experimental validation for this compound is pending in the public domain, the wealth of data on structurally related 6,7-disubstituted quinazolinones provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound functions as a multi-targeted tyrosine kinase inhibitor, disrupting key oncogenic signaling pathways involving EGFR, HER2, and VEGFR. The experimental workflows detailed in this guide provide a clear roadmap for the definitive elucidation of its biological activity and therapeutic potential. Further investigation into this promising scaffold is warranted to explore its full potential in the development of novel anticancer agents.

References

  • '4-Aminoquinazoline-6,7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link].

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. Available at: [Link].

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link].

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Available at: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link].

Sources

GSK1059615: A Technical Guide to a Potent Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615, identified by CAS number 130017-55-9, is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As a member of the pyridinylquinoline derivative class, GSK1059615 has garnered significant interest in oncological research due to its ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[3] This guide provides a comprehensive overview of the technical properties, mechanism of action, and relevant experimental protocols for GSK1059615, serving as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1059615 is fundamental for its application in experimental settings. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 130017-55-9 (also cited as 958852-01-2)[1][4]
Molecular Formula C18H11N3O2S[4]
Molecular Weight 333.36 g/mol [1][4]
Chemical Name (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[4]
Synonyms GSK-1059615, GSK 1059615, GSK-615, GSK615[5]
Solubility Insoluble in ethanol and water; ≥8.33 mg/mL in DMSO with gentle warming.[4] For in vivo studies, formulations often involve a combination of solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[2][2][4]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2][2]

Mechanism of Action and Biological Activity

GSK1059615 exerts its biological effects through the competitive and reversible inhibition of Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is constitutively activated, promoting tumorigenesis.

The inhibitory activity of GSK1059615 is potent, with IC50 values in the low nanomolar range for the PI3K isoforms and mTOR.[2][4] Specifically, the reported IC50 values are 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kγ, 5 nM for PI3Kδ, and 12 nM for mTOR.[2] By blocking PI3K, GSK1059615 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT. The subsequent inhibition of mTOR, a key downstream component of the pathway, further disrupts protein synthesis and cell cycle progression.

The dual inhibition of both PI3K and mTOR by GSK1059615 offers a more comprehensive blockade of the signaling pathway compared to inhibitors targeting a single kinase. This dual action can lead to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.[1][5] Studies have demonstrated that GSK1059615 can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast and gastric cancer cells.[1][6] The proposed mechanism for apoptosis induction involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to increased mitochondrial membrane permeability.[5]

PI3K_mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Stimulation GSK1059615 GSK1059615 GSK1059615->PI3K GSK1059615->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by GSK1059615.

In Vitro Experimental Protocols

The following section outlines a detailed, step-by-step methodology for a Homogeneous Time Resolved Fluorescence (HTRF) based PI3K inhibition assay, a common method to evaluate the potency of inhibitors like GSK1059615.[1][2]

HTRF-Based PI3K Inhibition Assay

Principle: This assay measures the production of PIP3 by PI3K. The generated PIP3 displaces biotin-PIP3 from a GRP1-GST/anti-GST-Europium cryptate complex, leading to a decrease in the HTRF signal.

Materials:

  • GSK1059615

  • Recombinant PI3K isoforms (α, β, γ, δ)

  • PI3K Reaction Buffer

  • Dithiothreitol (DTT)

  • PIP2 (substrate)

  • ATP

  • Stop Solution

  • Detection Solution containing Biotin-PIP3 and Europium-labeled anti-GST antibody

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of GSK1059615 (e.g., 3-fold dilutions) in 100% DMSO.

  • Compound Transfer: Transfer 50 nL of the diluted compound solutions to a 384-well assay plate.

  • Enzyme Preparation: Prepare the PI3K enzyme solution in PI3K Reaction Buffer supplemented with 5 mM DTT. The final enzyme concentration will vary depending on the isoform (e.g., 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ).[1][2]

  • Enzyme Addition and Pre-incubation: Add 2.5 µL of the PI3K enzyme solution to each well of the assay plate containing the compound. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1][2]

  • Reaction Initiation: Prepare a 2x substrate solution containing PIP2 and ATP in PI3K Reaction Buffer. The concentrations will vary by isoform (e.g., 10 µM PIP2 and 100 µM ATP for PI3Kα, β, and δ; 10 µM PIP2 and 15 µM ATP for PI3Kγ).[1][2] Add 2.5 µL of the 2x substrate solution to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.[1][2]

  • Reaction Quenching: Add 2.5 µL of Stop Solution to each well to terminate the reaction.[1][2]

  • Detection: Add 2.5 µL of the Detection Solution to each well.

  • Detection Incubation: Incubate the plate in the dark at room temperature for 1 hour.[1][2]

  • Data Acquisition: Read the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[2]

  • Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

HTRF_Assay_Workflow A 1. Compound Dilution (GSK1059615 in DMSO) B 2. Transfer to Assay Plate A->B C 3. Add PI3K Enzyme B->C D 4. Pre-incubation (15 min) C->D E 5. Add Substrate (PIP2 + ATP) D->E F 6. Reaction (1 hour) E->F G 7. Quench Reaction F->G H 8. Add Detection Reagents G->H I 9. Incubation (1 hour, dark) H->I J 10. HTRF Signal Reading I->J K 11. IC50 Determination J->K

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities. This guide focuses on a specific, yet underexplored derivative, 6-Amino-7-methoxyquinazolin-4(3H)-one, and elucidates its potential therapeutic targets. Drawing upon the extensive research into structurally analogous compounds, we will explore the most probable mechanisms of action and provide a strategic framework for its investigation. This document serves as a technical resource for researchers aiming to unlock the therapeutic potential of this promising molecule, particularly in the realm of oncology. We will delve into key protein kinase targets, propose detailed experimental workflows for target validation, and outline the scientific rationale underpinning these exploratory pathways.

Introduction: The Quinazolinone Scaffold as a Pharmacological Powerhouse

The quinazolinone core, a bicyclic heterocyclic system, is a recurring motif in numerous approved drugs and clinical candidates.[1] Its rigid structure provides a robust framework for the precise spatial orientation of various substituents, enabling high-affinity interactions with a multitude of biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[3]

Notably, in oncology, quinazolinone-based compounds have emerged as potent inhibitors of key signaling molecules that drive tumor progression.[4][5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature the quinazoline core, have revolutionized the treatment of certain cancers by targeting receptor tyrosine kinases (RTKs).[6] The subject of this guide, this compound, possesses key structural features—the 6-amino and 7-methoxy groups—that suggest a strong potential for interaction with the ATP-binding pockets of various kinases. This guide will, therefore, focus on the most probable kinase targets and provide the necessary technical insights for their investigation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, the primary therapeutic potential of this compound is hypothesized to be in cancer therapy through the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling. Their dysregulation is a common driver of oncogenesis. The quinazolinone scaffold has a proven track record of targeting the ATP-binding site of several key RTKs.

The EGFR is a primary target for many quinazolinone-based anticancer drugs.[7] Overexpression or activating mutations of EGFR are prevalent in various solid tumors, including non-small cell lung cancer and glioblastoma.[8][9] Structurally similar compounds to this compound have demonstrated potent EGFR inhibitory activity.[10] The 6-amino and 7-methoxy substitutions on the quinazolinone ring are anticipated to form crucial hydrogen bonds within the EGFR kinase domain, mimicking the interactions of established inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Compound 6-Amino-7-methoxy quinazolin-4(3H)-one Compound->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed mechanism of EGFR inhibition.

HER2, another member of the EGFR family, is a key driver in a subset of breast and gastric cancers. Several quinazolinone derivatives have shown potent dual inhibitory activity against both EGFR and HER2.[5] The structural similarities suggest that this compound could also exhibit this dual inhibitory profile.

VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy. The quinazolinone core has been successfully utilized to develop VEGFR-2 inhibitors.[11][12]

Non-Receptor Tyrosine Kinases

Beyond cell surface receptors, quinazolinone derivatives have also shown activity against cytoplasmic tyrosine kinases involved in cancer cell signaling.

Cell Cycle-Related Kinases

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Kinases that control cell cycle progression are attractive therapeutic targets.

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Aberrant CDK2 activity is common in many cancers. Recent studies have identified quinazolinone-based derivatives as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[13] This presents a compelling avenue of investigation for this compound.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Kinase Inhibition Screening Prep Prepare Reagents: - Recombinant Kinase (e.g., EGFR, CDK2) - Kinase Buffer - ATP - Substrate (e.g., Poly-Glu-Tyr) - Test Compound Dilutions Start->Prep Incubate Incubate Kinase with Test Compound Prep->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) Initiate->Detect Analyze Data Analysis: - Plot % Inhibition vs. Compound Concentration - Calculate IC50 Value Detect->Analyze End End: Determine Potency Analyze->End

Sources

6-Amino-7-methoxyquinazolin-4(3H)-one: A Core Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. This guide provides a detailed technical overview of a specific derivative, 6-Amino-7-methoxyquinazolin-4(3H)-one, as a foundational core for the discovery of novel kinase inhibitors. While this specific molecule is a key intermediate, its structural features provide a critical starting point for structure-activity relationship (SAR) studies targeting a range of clinically relevant kinases. We will delve into its physicochemical properties, plausible synthetic routes, and the broader context of its potential as a kinase inhibitor based on extensive research into analogous structures. Furthermore, this guide outlines robust experimental protocols for the comprehensive evaluation of this and derivative compounds, from initial in vitro kinase assays to cell-based pathway analysis.

Introduction: The Quinazolinone Privileged Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.

The quinazolin-4(3H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases.[2] This bicyclic heterocyclic system provides a rigid framework that can be readily functionalized at various positions to achieve high potency and selectivity. Notably, substitutions at the 6- and 7-positions have been shown to be critical for modulating the inhibitory activity against various kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][3]

This guide focuses on the specific intermediate, This compound , a molecule that, while not extensively characterized as a kinase inhibitor in its own right, represents a pivotal building block for the synthesis of potent and selective inhibitors. The presence of a 6-amino group and a 7-methoxy group offers key points for chemical modification and influences the electronic and steric properties of the quinazoline ring system, which are crucial for kinase interaction.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of this compound is essential for its application in drug discovery.

PropertyValueSource
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
IUPAC Name 6-amino-7-methoxy-3H-quinazolin-4-one[4]
CAS Number 130017-55-9[5]
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred

Synthesis of the this compound Scaffold

A validated, peer-reviewed synthesis for this compound can be inferred from methodologies reported for analogous compounds.[1][6] A common and efficient route involves the reduction of a nitro-substituted precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized 7-methoxy-6-nitroquinazolin-4(3H)-one.

Synthesis_Pathway start 7-Methoxy-6-nitroquinazolin-4(3H)-one intermediate Reduction start->intermediate e.g., SnCl2·2H2O, Fe/NH4Cl product This compound intermediate->product

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the reduction of nitroquinazolines.[1][6]

  • Reaction Setup: In a round-bottom flask, suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or iron powder in the presence of ammonium chloride (Fe/NH₄Cl).[1]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

The Kinase Inhibitory Potential: A Structure-Activity Relationship (SAR) Perspective

The Role of the 6,7-Substituents

The substituents at the 6- and 7-positions of the quinazoline ring are known to project into a region of the ATP-binding pocket that can be exploited to enhance potency and selectivity.

  • 7-Methoxy Group: The methoxy group is a common feature in many potent EGFR inhibitors. It can form hydrogen bonds with key residues in the kinase hinge region and contribute to favorable van der Waals interactions. In the case of the Janus kinase-3 (JAK3) inhibitor, 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131), the 7-methoxy group was found to be a site of metabolism.[9] This highlights the importance of this position in determining the pharmacokinetic properties of the molecule.

  • 6-Amino Group: The 6-amino group serves as a crucial handle for further chemical modification. It can be acylated, sulfonylated, or used in urea formation to introduce a variety of side chains that can probe different regions of the ATP-binding site.[10] These modifications can lead to interactions with residues outside the immediate hinge region, potentially increasing both potency and selectivity. For instance, the introduction of an arylureido group at the 6-position of a 4-anilinoquinazoline scaffold has been shown to yield potent EGFR inhibitors.[10]

SAR_Concept core This compound Core Scaffold substituents Key Functional Groups for Kinase Interaction and Derivatization amino 6-Amino Group substituents->amino methoxy 7-Methoxy Group substituents->methoxy amino_role Primary site for derivatization (e.g., acylation, urea formation) to explore deeper pockets of the ATP-binding site. amino->amino_role methoxy_role Potential for H-bonding and van der Waals interactions. Influences solubility and metabolism. methoxy->methoxy_role

Caption: Key functional groups of the core scaffold for SAR studies.

Proposed Mechanism of Action

Based on the extensive literature on quinazolinone-based kinase inhibitors, it is highly probable that derivatives of this compound would act as ATP-competitive inhibitors .[3] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

The quinazoline core itself mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents at the 4-, 6-, and 7-positions then determine the potency and selectivity for a particular kinase.

Mechanism_of_Action cluster_0 Normal Kinase Activity cluster_1 Inhibition inhibitor Quinazolinone Inhibitor kinase Kinase ATP-Binding Site inhibitor->kinase Competitive Binding atp ATP atp->kinase substrate Substrate kinase->substrate Phosphorylation kinase->substrate No Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate

Caption: Proposed ATP-competitive mechanism of inhibition.

Experimental Workflows for Characterization

To fully characterize this compound and its derivatives as kinase inhibitors, a systematic experimental approach is required.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory activity against a panel of purified kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and ATP to a buffer solution.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound derivatives) to the wells. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of phosphorylation of a specific downstream substrate within a signaling pathway.

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR) to approximately 80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Experimental_Workflow start Synthesis of This compound and Derivatives invitro In Vitro Kinase Assays (e.g., ADP-Glo™) start->invitro ic50 Determine IC50 Values invitro->ic50 cell_based Cell-Based Assays (e.g., Western Blot) ic50->cell_based target_engagement Confirm Target Engagement and Pathway Inhibition cell_based->target_engagement sar_analysis Structure-Activity Relationship (SAR) Analysis target_engagement->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Sources

Methodological & Application

Application Note & Protocols: A Framework for Evaluating the Antiviral Potential of Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Quinazolinone Antiviral Research

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Recently, this heterocyclic motif has garnered significant attention for its broad-spectrum antiviral properties.[1] Studies have demonstrated the potential of quinazolinone derivatives to inhibit the replication of a wide array of viruses, including clinically significant pathogens like Zika and Dengue viruses[2][3], influenza viruses[4], and coronaviruses such as SARS-CoV-2.[5] The mechanisms of action are varied, ranging from the inhibition of viral enzymes essential for replication to blocking the entry of the virus into host cells.[5]

This document provides a comprehensive experimental framework for researchers and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide to systematically evaluate the antiviral activity of novel quinazolinone compounds, from initial cytotoxicity screening to elucidating the specific mechanism of action. Our approach emphasizes the establishment of a robust, self-validating experimental workflow that ensures scientific integrity and yields clear, interpretable data.

The Core Strategy: A Phased Approach to Antiviral Evaluation

A successful antiviral drug discovery campaign must follow a logical progression. It is crucial to first establish the safety profile of a compound in a cellular context before assessing its efficacy. A compound that kills host cells is not a viable antiviral. Therefore, we propose a three-phased approach that moves from general characterization to specific mechanistic insights.

This workflow ensures that resources are focused on compounds with the most promising therapeutic potential, defined by a high selectivity index (SI)—the ratio of a compound's cytotoxicity to its antiviral activity.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action (MoA) P1_Start Quinazolinone Compound Library P1_Assay Protocol 1: Cytotoxicity Assay (e.g., MTT, LDH) P1_Start->P1_Assay P1_Data Determine CC50 (50% Cytotoxic Concentration) P1_Assay->P1_Data P2_Assay1 Protocol 2: Plaque Reduction Assay (PRA) P1_Data->P2_Assay1 Define Non-Toxic Concentration Range P2_Assay2 Protocol 3: Viral Load by qPCR P1_Data->P2_Assay2 Define Non-Toxic Concentration Range P2_Data Determine EC50 (50% Effective Concentration) P2_Assay1->P2_Data P2_Assay2->P2_Data P2_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 P2_Data->P2_Calc MoA_Start High SI Compounds P2_Calc->MoA_Start Prioritize & Select Hits MoA_Entry Protocol 4: Viral Entry Assay MoA_Start->MoA_Entry MoA_RT Protocol 5: Reverse Transcriptase Assay MoA_Start->MoA_RT MoA_Protease Protocol 6: Protease Assay MoA_Start->MoA_Protease MoA_Result Identify Viral Target (IC50) MoA_Entry->MoA_Result MoA_RT->MoA_Result MoA_Protease->MoA_Result

Caption: Phased experimental workflow for antiviral quinazolinone evaluation.

Phase 1: Establishing the Cytotoxicity Profile

Scientific Rationale: The foundational step in any antiviral screening is to assess the compound's effect on the host cells that will be used for the infection model.[6] This is critical to distinguish true antiviral activity from non-specific toxicity. We determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50%. This value establishes the upper concentration limit for all subsequent efficacy assays.

Protocol 1: Cytotoxicity Assessment by LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from damaged cells into the culture supernatant.[7]

Principle: LDH is a stable cytosolic enzyme present in most cells. Its release into the culture medium is an indicator of compromised cell membrane integrity and, therefore, cell death. The assay measures the enzymatic conversion of a tetrazolium salt into a red formazan product, with the amount of color being proportional to the number of lysed cells.[7]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, Huh7)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Quinazolinone compounds dissolved in DMSO (or appropriate solvent)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®, Promega; Pierce LDH Cytotoxicity Assay Kit, Thermo Fisher)

  • Multi-channel pipette

  • 96-well plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinazolinone compounds in culture medium. The concentration range should be broad (e.g., from 200 µM down to 0.1 µM) to ensure a full dose-response curve. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Treatment: After 24 hours, carefully remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[7]

  • Controls: It is essential to include the following controls on every plate:

    • Untreated Control: Cells treated with culture medium only (represents 0% cytotoxicity).

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

    • Medium Background Control: Wells with culture medium but no cells.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Assay Execution: Following the manufacturer's protocol, transfer a specific volume of supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.

  • Data Acquisition: Stop the enzymatic reaction with the provided stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

Data Analysis & Presentation:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

  • Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

Compound ID Highest Non-Toxic Conc. (µM) CC50 (µM)
QZ-00150>100
QZ-0021.565.8
QZ-0032585.2
Positive CtrlDependent on drugKnown value

Phase 2: Quantifying Antiviral Efficacy

Scientific Rationale: Once the non-toxic concentration range is established, the next step is to determine if the quinazolinone compounds can inhibit viral replication. The goal is to calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits viral activity by 50%.

Protocol 2: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for measuring the infectivity of lytic viruses and the efficacy of antiviral compounds.[8] It provides a direct, functional measure of the reduction in infectious virus particles.[9]

Principle: When a lytic virus infects a confluent monolayer of cells, it replicates and lyses the host cell, spreading to adjacent cells. This process creates a localized area of cell death called a "plaque," which can be visualized. Antiviral compounds that inhibit any stage of the viral life cycle will reduce the number or size of these plaques.

Materials:

  • Confluent host cell monolayers in 24-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Quinazolinone compounds diluted in serum-free medium

  • Overlay medium (e.g., 0.4% agarose or methylcellulose in culture medium)[10]

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Use confluent monolayers of host cells (e.g., MRHF cells for CMV) in 24-well plates.[10]

  • Virus Inoculation: Aspirate the culture medium. Inoculate each well with a standardized amount of virus (typically 40-80 plaque-forming units, PFU) in a small volume (e.g., 0.2 mL).[10]

  • Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[10]

  • Treatment Application: During the adsorption period, prepare serial dilutions of the quinazolinone compounds in the overlay medium.

  • Overlay: After adsorption, carefully aspirate the virus inoculum and add 1.5 mL of the compound-containing overlay medium to each well.[10] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

  • Controls:

    • Virus Control: Infected cells with overlay medium containing no compound (represents 0% inhibition).

    • Cell Control: Uninfected cells with overlay medium (to check for cell health).

    • Positive Control: Infected cells treated with a known antiviral drug.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaque formation (this is virus-dependent, ranging from 3 to 14 days).

  • Visualization:

    • Fix the cells by adding the fixative solution.

    • Remove the overlay and stain the cell monolayer with Crystal Violet solution. The stain will color the living cells, leaving the plaques as clear, unstained zones.

    • Wash the wells gently with water and allow them to dry.

  • Plaque Counting: Manually count the number of plaques in each well.

Data Analysis & Presentation:

  • Calculate the percentage of plaque reduction for each concentration relative to the virus control: % Inhibition = 100 * (1 - (Plaque Count in Treated Well / Average Plaque Count in Virus Control Wells))

  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

  • Calculate the Selectivity Index (SI): SI = CC50 / EC50 . A higher SI value indicates a more promising therapeutic window. An SI > 10 is generally considered a good starting point for a hit compound.

Compound ID CC50 (µM) EC50 (µM) Selectivity Index (SI)
QZ-001>1002.5>40
QZ-0025.84.11.4
QZ-00385.2>50<1.7
Positive Ctrl>1000.5>200
Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)

This method offers a highly sensitive and specific way to quantify viral nucleic acids (RNA or DNA) in infected cell cultures.[9][11] It is particularly useful for non-lytic viruses or for high-throughput screening formats.

Principle: RT-qPCR measures the amplification of a specific viral gene target in real-time.[12] For RNA viruses, a reverse transcription (RT) step is first performed to convert viral RNA into complementary DNA (cDNA). The amount of amplified product, detected by a fluorescent probe or dye, is directly proportional to the initial amount of viral nucleic acid in the sample.

Materials:

  • Infected cell culture supernatant or cell lysates

  • RNA/DNA extraction kit

  • RT-qPCR master mix (containing reverse transcriptase for RNA viruses)

  • Virus-specific primers and probes (e.g., targeting the N gene for SARS-CoV-2)[13]

  • RT-qPCR instrument

Step-by-Step Methodology:

  • Experiment Setup: Seed cells in a 96-well plate. Infect the cells with the target virus at a specific Multiplicity of Infection (MOI). Immediately after infection, treat the cells with serial dilutions of the quinazolinone compounds.

  • Incubation: Incubate for one full replication cycle (e.g., 24-48 hours).

  • Nucleic Acid Extraction: Harvest the supernatant or lyse the cells and extract total RNA or DNA using a validated commercial kit.

  • RT-qPCR Reaction: Set up the RT-qPCR reaction according to the master mix manufacturer's instructions.[13] Each reaction should contain the extracted nucleic acid, primers/probe, and master mix.

  • Controls:

    • Virus Control: Infected, untreated cells.

    • Cell Control: Uninfected, untreated cells.

    • Positive Control: Infected cells treated with a known antiviral.

    • No Template Control (NTC): A reaction with water instead of nucleic acid to check for contamination.

  • Thermal Cycling: Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., RT step at 50°C, initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).[12]

Data Analysis & Presentation:

  • The instrument software will generate a cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence crosses a set threshold. A lower Ct value indicates a higher initial amount of viral nucleic acid.

  • Quantify the viral load using either absolute quantification (with a standard curve of known concentrations) or relative quantification (using the ΔΔCt method, normalized to a reference gene and the virus control).[14]

  • Calculate the percentage of inhibition based on the reduction in viral copy number or the increase in Ct value relative to the virus control.

  • Plot the % Inhibition against the log of the compound concentration to determine the EC50.

Phase 3: Elucidating the Mechanism of Action (MoA)

Scientific Rationale: Identifying the specific stage of the viral life cycle that is inhibited by a quinazolinone compound is a critical step in its development.[15] This knowledge can guide chemical optimization, help predict potential resistance pathways, and provide deeper biological insight. MoA studies are designed to isolate and test individual steps of viral replication.

G cluster_0 Viral Life Cycle Stages & Corresponding Assays Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly & Egress Replication->Assembly Assay_Entry Viral Entry Assay Assay_Entry->Attachment Assay_RT RT Inhibition Assay Assay_RT->Replication Targets Reverse Transcriptase Assay_Protease Protease Inhibition Assay Assay_Protease->Replication Targets Protease (Post-translational processing)

Caption: Targeting stages of the viral life cycle with specific MoA assays.

Protocol 4: Viral Entry Assay Using Pseudotyped Particles

Principle: This assay determines if a compound prevents the virus from entering the host cell. It uses a safe, non-replicating surrogate virus (e.g., from MLV or VSV) that has been engineered to express the surface glycoprotein of the pathogenic virus (e.g., SARS-CoV-2 Spike protein) and to carry a reporter gene (e.g., luciferase or GFP).[16] Entry of these pseudoparticles into the host cell is mediated by the surface protein and results in the expression of the reporter gene, which can be easily quantified.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed a host cell line that expresses the appropriate receptor for the virus (e.g., HEK293T cells overexpressing ACE2 for SARS-CoV-2).

  • Treatment: Pre-treat the cells with serial dilutions of the quinazolinone compound for 1-2 hours.

  • Infection: Add a standardized amount of the pseudotyped virus particles to each well and incubate for 48-72 hours.

  • Data Acquisition: If using a luciferase reporter, add the luciferase substrate and measure the luminescent signal with a plate reader. If using a GFP reporter, quantify the number of fluorescent cells by microscopy or flow cytometry.

  • Data Analysis: Calculate the percentage of entry inhibition relative to untreated, infected controls. Plot the data to determine the IC50 (50% inhibitory concentration) for viral entry.

Protocol 5: Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay is specific for retroviruses (e.g., HIV) and other viruses that utilize a reverse transcriptase enzyme. It measures the ability of a compound to directly inhibit the activity of purified RT enzyme in a cell-free system.[18] A common format is a colorimetric assay where the RT uses a given template to synthesize DNA, which is then captured and detected.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial kit (e.g., from Roche, Sigma-Aldrich, or XpressBio) which provides the reaction buffer, dNTPs, template/primer, and purified RT enzyme.

  • Reaction Setup: In a reaction tube or plate, combine the reaction buffer with serial dilutions of the quinazolinone compound.

  • Enzyme Addition: Add the RT enzyme to the mixture and incubate to allow for potential binding of the inhibitor.

  • Reaction Initiation: Start the reaction by adding the dNTP and template/primer mix. Incubate at 37°C for the recommended time (e.g., 1-2 hours).

  • Detection: Follow the kit's protocol for detection, which typically involves transferring the reaction product to a streptavidin-coated plate, incubation with a specific antibody (e.g., anti-DIG-POD), and addition of a colorimetric substrate.

  • Data Acquisition: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition relative to a no-inhibitor control. Plot the data to determine the IC50 for RT activity.

Protocol 6: Protease Inhibition Assay

Principle: Many viruses rely on proteases to cleave large polyproteins into individual, functional viral proteins. Inhibiting this step halts the production of mature, infectious virions. A protease inhibition assay measures a compound's ability to block the activity of a purified viral protease in a cell-free system.[20] FRET-based assays are common, using a peptide substrate that contains a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the purified viral protease, the fluorogenic substrate, and the assay buffer.

  • Compound Plating: Add serial dilutions of the quinazolinone compound to a 96-well or 384-well black assay plate.

  • Protease Addition: Add the viral protease to each well and incubate briefly to allow the inhibitor to bind.

  • Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time using a plate reader set to the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of protease inhibition relative to a no-inhibitor control. Plot the data to determine the IC50 for protease activity.

Conclusion

This application note outlines a systematic and robust workflow for the preclinical evaluation of quinazolinone compounds as potential antiviral agents. By progressing logically from broad cytotoxicity and efficacy screening to targeted mechanism-of-action studies, researchers can efficiently identify and characterize promising candidates. The inclusion of rigorous controls, standardized protocols, and clear data analysis frameworks at each stage is paramount for generating reliable, high-quality data. This structured approach not only maximizes the potential for discovering novel antiviral therapeutics but also builds a comprehensive data package to support further drug development efforts.

References

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  • DIFF Biotech. (2024). Best practices for screening antiviral drugs. [Link]

  • Ren, G., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. [Link]

  • Unpublished. (2016). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry. [Link]

  • Slobodova, Z., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology. [Link]

  • Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry. [Link]

  • S. S., & G., M. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Bio-protocol. (2021). qRT-PCR viral quantification. [Link]

  • Prichard, M. N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

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  • Heim, A., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology. [Link]

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  • VisMederi. (2021). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

  • Macchi, B., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied Microbiology and Biotechnology. [Link]

  • Bio-protocol. (n.d.). Antiviral assay. [Link]

  • Liu, Y., et al. (2015). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. Viruses. [Link]

  • ResearchGate. (n.d.). Antiviral activity of quinazoline derivatives. [Link]

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  • U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]

  • ResearchGate. (2024). Experimental designs for evaluating antiviral strategies against SARS-CoV-2. [Link]

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  • Miller, J. T., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Amino-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Amino-7-methoxyquinazolin-4(3H)-one. As a Senior Application Scientist, I understand that navigating the experimental complexities of quinazolinone derivatives can be challenging, with solubility often being a primary hurdle. This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to help you overcome these issues and ensure the success of your in vitro studies. Our approach is rooted in a deep understanding of the physicochemical properties of this compound class, aiming to provide you with a self-validating system for troubleshooting.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

The this compound molecule, like many of its quinazolinone relatives, possesses a rigid, planar heterocyclic ring system. This structure contributes to high crystal lattice energy, making it difficult for solvent molecules, particularly water, to effectively surround and dissolve the compound. This inherent low aqueous solubility is a common characteristic of this chemical class and a frequent source of experimental variability.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address the most common solubility issues encountered in a logical progression, from preparing the initial stock solution to advanced solubilization techniques.

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first step?

A1: The foundational step is the preparation of a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often not feasible for this class of compounds. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for in vitro assays due to its excellent solubilizing power for a wide range of organic molecules.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock of this compound (Molecular Weight: 191.19 g/mol ), you would dissolve 1.91 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

  • Weigh the Compound: Accurately weigh the required amount of your compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for short periods (5-10 minutes) or sonication in a bath sonicator can be employed.

  • Visual Inspection: Ensure the final solution is clear and free of any visible particulates before storing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO present. Here is a hierarchical approach to troubleshooting this issue:

Troubleshooting Workflow for Precipitation Upon Dilution

start Precipitation Observed Upon Dilution step1 Decrease Final Concentration start->step1 step2 Introduce a Co-solvent step1->step2 Precipitation Persists end_success Clear Solution Experiment Proceeds step1->end_success Precipitation Resolves step3 Utilize a Surfactant step2->step3 Precipitation Persists step2->end_success Precipitation Resolves step4 Adjust pH of the Buffer step3->step4 Precipitation Persists step3->end_success Precipitation Resolves step5 Advanced Techniques step4->step5 Precipitation Persists step4->end_success Precipitation Resolves step5->end_success Precipitation Resolves end_fail Issue Persists Consult Further step5->end_fail Precipitation Persists

Caption: A stepwise guide to resolving compound precipitation.

1. Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. Often, the desired biological effect can be achieved at a concentration that is below the solubility limit.

2. Introduce a Co-solvent: If lowering the concentration is not an option, the introduction of a water-miscible organic co-solvent can increase the solubility of your compound in the final aqueous solution.

Co-solventRecommended Starting Concentration in Final SolutionConsiderations
Ethanol1-5% (v/v)Can be toxic to some cell lines at higher concentrations.
Propylene Glycol1-5% (v/v)Generally well-tolerated by many cell lines.
Polyethylene Glycol 300/400 (PEG 300/400)1-10% (v/v)Can increase the viscosity of the medium.

Step-by-Step Protocol for Using a Co-solvent:

  • Prepare your aqueous buffer or cell culture medium.

  • Add the desired volume of the co-solvent to the medium and mix well.

  • Serially dilute your DMSO stock solution into the co-solvent-containing medium to achieve your final working concentrations. Perform dilutions stepwise to avoid shocking the compound out of solution.

3. Utilize a Surfactant: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is crucial to use surfactants at concentrations that are not cytotoxic.

SurfactantRecommended Starting Concentration in Final SolutionCritical Micelle Concentration (CMC)
Tween® 20 (Polysorbate 20)0.01-0.1% (v/v)~0.005%
Pluronic® F-680.02-0.1% (w/v)~1%

Step-by-Step Protocol for Using a Surfactant:

  • Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

  • Add the surfactant stock to your cell culture medium or buffer to achieve the desired final concentration and mix thoroughly.

  • Dilute your DMSO stock solution into the surfactant-containing medium.

4. Adjust the pH of the Buffer: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. The amino group on this compound suggests it will be more soluble at a slightly acidic pH where this group is protonated.

Step-by-Step Protocol for pH Adjustment:

  • Determine the pKa of your compound if possible. For basic compounds, adjusting the pH of the buffer to be 1-2 units below the pKa can significantly increase solubility.

  • Prepare your buffer and adjust the pH using dilute HCl or NaOH. Ensure the final pH is compatible with your experimental system (e.g., cell viability).

  • Once the pH is adjusted, attempt to dilute your DMSO stock solution into the buffer.

Important Note: Standard cell culture media are typically buffered with a bicarbonate system and require a controlled CO₂ environment to maintain a stable pH. Adjusting the pH of such media outside of a CO₂ incubator can lead to rapid pH shifts.

Q3: The initial troubleshooting steps have failed. Are there more advanced techniques I can try?

A3: Yes, if standard methods are insufficient, more advanced formulation strategies can be employed. These are more complex and require careful preparation and characterization.

1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is more water-soluble.

Step-by-Step Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Kneading: In a mortar, add the HP-β-CD and a small amount of water to form a paste.

  • Incorporate the Compound: Gradually add the powdered compound to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize and Sieve: Grind the dried complex into a fine powder.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer.

Workflow for Cyclodextrin Inclusion Complex Formation

start Select Cyclodextrin (e.g., HP-β-CD) step1 Determine Molar Ratio (e.g., 1:1) start->step1 step2 Prepare Cyclodextrin Paste step1->step2 step3 Incorporate Compound and Knead step2->step3 step4 Dry the Complex step3->step4 step5 Pulverize and Sieve step4->step5 end_product Inclusion Complex Powder step5->end_product

Caption: A simplified workflow for preparing cyclodextrin inclusion complexes.

2. Solid Dispersions: A solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous form.

Step-by-Step Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

  • Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (e.g., PEG 6000).

  • Choose a Solvent: Select a volatile organic solvent in which both your compound and the carrier are soluble (e.g., methanol, ethanol).

  • Dissolution: Dissolve a defined ratio of the compound and the carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Solubility Assessment: Evaluate the solubility and dissolution rate of the prepared solid dispersion in your aqueous buffer.

Final Recommendations and Best Practices

  • Always use high-purity, anhydrous solvents. Water in your organic solvents can significantly reduce the solubility of hydrophobic compounds.

  • Perform vehicle controls. In all your experiments, include a control group that is treated with the same concentration of the solvent/vehicle used to dissolve your compound.

  • Visually inspect for precipitation. Before adding your compound to cells, visually inspect the diluted solutions for any signs of precipitation.

  • Start with lower concentrations. It is often better to start with a concentration that you know is soluble and titrate up to find the optimal concentration for your assay.

By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your in vitro experiments.

References

  • Gollapalli, R., & Sharma, P. (2022). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Jain, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Kaur, P., & Kim, K. (2016). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 21(10), 1364.
  • Li, X., et al. (2023). Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. Foods, 12(20), 3849.
  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.
  • Pescina, S., et al. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 10(4), 184.
  • Protocol Online. (2012, August 9). Reagent used to adjust pH of cell culture media. Retrieved from [Link]

  • ResearchGate. (2013, November 7). Is there a way to prevent cell culture media pH from rising? Retrieved from [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

  • Toche, V. R., et al. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences, 6(2), 85-93.
  • Wirth, M., et al. (2014). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(5), 963-973.
  • Zieleniewska, M., et al. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Pharmaceuticals, 16(10), 1391.

6-Amino-7-methoxyquinazolin-4(3H)-one stability problems in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Amino-7-methoxyquinazolin-4(3H)-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles of the quinazolinone scaffold and data from related derivatives to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and challenges encountered when working with this compound in a solution-based experimental setting.

Q1: My this compound solution changed color (e.g., turned yellow/brown) after preparation or storage. What is the cause and is the compound degraded?

A1: Explanation of Causality

A color change in your solution is a primary indicator of chemical instability and likely degradation. For a molecule like this compound, which contains an aromatic amine functional group, the most probable cause is oxidation .

The 6-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities in your solvent, or exposure to light. This process often forms highly colored quinone-imine or polymeric species, resulting in the observed yellow or brown hue. While the core quinazolinone ring is generally stable to oxidation[1][2], the substituents play a critical role in the molecule's overall stability.

Troubleshooting & Prevention:

  • Solvent Purity: Use high-purity, degassed solvents. Solvents that have been stored for long periods can accumulate peroxides, which are potent oxidizing agents.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, purge the solvent with an inert gas (e.g., argon or nitrogen) before adding the compound. You can also overlay the final solution with the inert gas before sealing the vial.

  • Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidative processes.[2]

  • Chelating Agents: If you suspect metal-catalyzed oxidation, consider adding a trace amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer or media.

Q2: I'm observing precipitation in my aqueous buffer after a short period, even though the compound initially dissolved. Why is this happening?

A2: Explanation of Causality

This issue typically stems from two main factors: pH-dependent solubility and time-dependent degradation leading to a less soluble product.

  • pH and Solubility: this compound is an amphoteric molecule, meaning it has both acidic (N-H in the pyrimidine ring) and basic (6-amino group) centers. Its solubility in aqueous solutions is highly dependent on the pH. Near its isoelectric point, the molecule will have minimal charge and thus its lowest solubility. Adjusting the pH away from this point (either more acidic or more basic) will ionize the molecule and generally increase its solubility.

  • Hydrolytic Degradation: The amide bond within the 4(3H)-quinazolinone ring can undergo hydrolysis, particularly under harsh pH conditions (strongly acidic or alkaline) and elevated temperatures.[1][3] The primary degradation product would be a 2-amino-benzamide derivative (see diagram below), which may have different solubility characteristics than the parent compound, potentially causing it to precipitate from solution. While the quinazolinone ring is stable in cold, dilute acid and alkaline solutions, boiling or prolonged storage at non-optimal pH can cause it to break down.[1][4]

Troubleshooting Workflow:

The following decision tree can help you diagnose and resolve precipitation issues.

G cluster_pH pH-Related Troubleshooting start Precipitation Observed in Aqueous Solution q1 What is the solution pH? start->q1 neutral Near Neutral pH (6-8) q1->neutral Neutral acidic Acidic pH (<6) q1->acidic Acidic basic Basic pH (>8) q1->basic Basic solubility_issue Likely a solubility issue. The compound may be near its isoelectric point. neutral->solubility_issue hydrolysis_risk_acid Potential for acid-catalyzed hydrolysis, especially if heated or stored for long periods. acidic->hydrolysis_risk_acid hydrolysis_risk_base Potential for base-catalyzed hydrolysis, especially if heated or stored for long periods. basic->hydrolysis_risk_base action_solubility Action: Try preparing the solution in a buffer with a lower or higher pH. Alternatively, prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into the aqueous buffer. solubility_issue->action_solubility action_hydrolysis Action: Confirm degradation via HPLC. Prepare fresh solutions and use immediately. Avoid temperature extremes. hydrolysis_risk_acid->action_hydrolysis hydrolysis_risk_base->action_hydrolysis

Caption: Troubleshooting workflow for precipitation issues.

Q3: What is the best solvent for preparing a stable stock solution of this compound?

A3: Recommendations and Rationale

The choice of solvent is critical for ensuring the long-term stability of your compound.

  • Recommended: DMSO (Dimethyl Sulfoxide) for concentrated stock solutions (>10 mM) intended for short- to medium-term storage. Despite some reports of instability for certain quinazoline derivatives in DMSO[5][6][7], it is often the only practical choice for achieving high concentrations. A study on similar compounds found them to be stable for up to 96 hours in media containing 0.2% DMSO.[8]

    • Best Practice: Prepare a high-concentration stock in anhydrous, high-purity DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store desiccated at -20°C or -80°C.

  • Use with Caution: Water-based buffers. While some quinazoline derivatives show good stability in ultrapure water[5][7], the limited solubility of this compound can be a problem. If using an aqueous buffer, ensure the pH is optimized for solubility and prepare the solution fresh before each experiment. Avoid long-term storage in aqueous solutions.

  • Avoid: Protic solvents like methanol or ethanol for long-term storage. These solvents can potentially participate in degradation reactions, although they may be suitable as a co-solvent for immediate use.

Solvent/ConditionRecommended UseStorage TemperatureExpected StabilityRationale
DMSO (anhydrous) High-concentration stock solutions-20°C to -80°CWeeks to monthsHigh solubilizing power. Minimize water content to prevent hydrolysis.[8]
Aqueous Buffers Final working solutions for immediate use2-8°C[9]HoursLow solubility and risk of hydrolysis. Prepare fresh.[1][10]
Ultrapure Water Dilute solutions, if solubility permits4°C, protected from lightDaysSome derivatives are stable, but solubility is a major constraint.[5][6][7]
Q4: I am seeing unexpected peaks in my HPLC analysis. What are the likely degradation products?

A4: Potential Degradation Pathways

Under stress conditions (heat, light, non-optimal pH, or oxidizing agents), this compound can degrade via several pathways. The two most common are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the amide bond in the pyrimidine ring. Under acidic or basic conditions, the ring can open to form 2-amino-4-methoxy-5-aminobenzamide . This is a very common degradation pathway for the 4(3H)-quinazolinone scaffold.[4][11]

  • Oxidation: The electron-rich aromatic ring, particularly at the 6-amino position, is susceptible to oxidation. This can lead to the formation of a quinone-imine derivative , which is often colored and can further polymerize.

The diagram below illustrates these primary degradation pathways.

G cluster_parent Parent Compound cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (2-amino-5-amino-4-methoxybenzamide) parent->hydrolysis_prod Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_prod Oxidation Product (Quinone-imine derivative) parent->oxidation_prod Oxidation ([O], light)

Caption: Key degradation pathways for the target molecule.

To confirm the identity of these peaks, a forced degradation study followed by LC-MS analysis is the standard approach.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution in DMSO for optimal stability.

  • Pre-analysis: Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of compound in a microfuge tube. (Molecular Weight: 191.19 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquoting & Storage: Dispense the stock solution into single-use, low-retention amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.

Protocol 2: Outline for a Forced Degradation Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method (e.g., HPLC).

  • Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the solution and subject it to the following stress conditions. Include an unstressed control sample stored at 4°C in the dark.

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[2]

    • Photolytic Degradation: Expose the solution to a photostability chamber or direct sunlight for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C in the dark for 48 hours.[12]

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV method. For peak identification, use HPLC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Significant decreases in the parent peak area and the appearance of new peaks indicate degradation.

References

  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available at: [Link]

  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

  • Militaru, E., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-767. Available at: [Link]

  • Wikipedia contributors. (n.d.). Quinazoline. Wikipedia. Available at: [Link]

  • Neumann, J.J., et al. (2011). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 21(20), 6049-6052. Available at: [Link]

  • Gendugov, T.A., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 116-125. Available at: [Link]

  • Acmec Biochemical Co., Ltd. (n.d.). CAS 130017-55-9 | this compound. Acmec Biochemical. Available at: [Link]

  • Chen, Y., et al. (2016). Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 6-Amino-7-methoxyquinazolin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-7-methoxyquinazolin-4(3H)-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules, including potential kinase inhibitors.[1] Achieving high purity of these compounds is critical for obtaining reliable biological data and for the successful progression of drug discovery projects. This guide provides a comprehensive overview of purification strategies, troubleshooting tips, and frequently asked questions to assist you in your research.

Core Purification Workflow

A general workflow for the purification of this compound, particularly after its synthesis via the reduction of a nitro precursor, is outlined below. The specific steps and techniques will vary depending on the nature and quantity of impurities.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Purity Assessment start Crude Product (Post-synthesis) extraction Acid-Base Extraction (Optional but Recommended) start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Bulk Purification chromatography Column Chromatography extraction->chromatography For difficult separations purity_check Purity & Structural Analysis (HPLC, NMR, MS) recrystallization->purity_check chromatography->purity_check purity_check->recrystallization <98%, further purification purity_check->chromatography <98%, persistent impurities end Pure Product purity_check->end Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and its analogs.

Question 1: My final product has a persistent yellow or orange tint, and the purity by HPLC is lower than expected. What are the likely impurities and how can I remove them?

Answer:

A persistent color and low purity often indicate the presence of unreacted starting materials or byproducts from the synthesis. The most common synthetic route to this compound involves the reduction of the corresponding 6-nitro derivative.[2][3]

Likely Impurities:

  • Unreacted 6-nitro-7-methoxyquinazolin-4(3H)-one: This is a common impurity, especially if the reduction reaction did not go to completion. It is typically a yellow solid.

  • Hydroxylamine Intermediate: Incomplete reduction of the nitro group can lead to the formation of a hydroxylamine derivative (6-(hydroxylamino)-7-methoxyquinazolin-4(3H)-one). These intermediates can be unstable and may contribute to coloration.[4][5]

  • Oxidation Products: The amino group in your final product is susceptible to oxidation, which can lead to colored impurities. This is more likely if the compound is exposed to air and light for extended periods, especially in solution.

Troubleshooting Strategies:

  • Optimize the Reduction Reaction: Ensure your reduction reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting nitro compound.[2]

  • Acid-Base Extraction: The basicity of the amino group provides an excellent handle for purification. An acid-base extraction can effectively separate your desired amino compound from neutral or less basic impurities like the starting nitro compound.

    Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The desired amino compound will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to a pH of ~8-9 to precipitate the free amine.

    • Extract the precipitated product back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.

    Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale & Comments
Acetone Has been successfully used for the recrystallization of a close analog.[2]
Ethanol/Water A common choice for moderately polar compounds. The addition of water can help to decrease the solubility of the product at room temperature, improving the yield.[7]
Methanol Similar to ethanol but more polar. May result in lower yields due to higher solubility at colder temperatures.[1]
Petroleum Ether/Ethyl Acetate A good option for less polar analogs. The product should be sparingly soluble in petroleum ether and more soluble in ethyl acetate.[8]

Question 2: I'm observing poor separation during column chromatography. What parameters should I adjust?

Answer:

Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, and the column packing.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Solvent Polarity: For normal-phase chromatography (silica gel or alumina), a mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used.[8][9] Start with a low polarity mobile phase and gradually increase the polarity.

    • TLC Analysis: Before running a column, always determine the optimal solvent system using TLC. A good Rf value for your desired compound is typically between 0.2 and 0.4.

    • Solvent Mixtures for Quinazolinones:

      • Petroleum Ether / Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate).[8]

      • Dichloromethane / Methanol (e.g., starting with 99:1 and gradually increasing the methanol content). This is suitable for more polar analogs.

  • Choose the Right Stationary Phase:

    • Silica Gel: This is the most common stationary phase for the purification of quinazolinone derivatives.

    • Alumina: Can be used as an alternative to silica gel. It is available in neutral, acidic, and basic forms, which can be advantageous depending on the properties of your compound and impurities.

  • Proper Column Packing:

    • Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • For compounds that are not very soluble in the mobile phase, "dry loading" is recommended. This involves adsorbing the compound onto a small amount of silica gel before loading it onto the column.[9]

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts or separates from the solution as a liquid instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[10]

Troubleshooting Strategies:

  • Lower the Crystallization Temperature: If the compound is melting, try using a solvent with a lower boiling point.

  • Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture to fully dissolve it, and then allow it to cool slowly.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seed the Solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Change the Solvent System: If the problem persists, a different recrystallization solvent or a solvent mixture may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: The key properties are:

  • Basicity: The presence of the amino group makes the molecule basic. This allows for purification via acid-base extraction.[11]

  • Polarity: The presence of the amino, methoxy, and carbonyl groups makes it a relatively polar molecule. This influences its solubility in various solvents and its behavior during chromatography.

  • Hydrogen Bonding: The amino and amide groups can participate in hydrogen bonding, which affects its melting point and solubility.[12]

  • Potential for Tautomerism: The quinazolinone ring can exist in different tautomeric forms, which can sometimes complicate purification and characterization.

Q2: What are the recommended analytical techniques to assess the purity of the final product?

A2: A combination of techniques should be used to confirm both the purity and identity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of a compound. A reversed-phase C18 column is often used.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any impurities with distinct signals.[2]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help to identify impurities.[2]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q3: How can I avoid the degradation of my this compound during purification and storage?

A3: The amino group is susceptible to oxidation. To minimize degradation:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.[2]

  • Avoid prolonged exposure to light and air.

  • Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Use freshly purified solvents for purification to avoid contaminants that could promote degradation.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification

  • Preparation of the Stationary Phase (Slurry Method): a. Determine the amount of silica gel needed (typically a 30:1 to 100:1 ratio of silica gel to crude product by weight).[9] b. In a beaker, make a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate).

  • Packing the Column: a. Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. b. Pour the silica gel slurry into the column, continuously tapping the sides to ensure even packing. c. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). b. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution. c. Remove the solvent under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica gel. d. Carefully add this powder to the top of the packed column.

  • Elution: a. Gently add the mobile phase to the top of the column. b. Start collecting fractions. c. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound. d. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Logic

troubleshooting_logic cluster_color Colored Impurities? cluster_separation Separation Difficulty? cluster_crystallization Crystallization Issues? start Impure Product color_yes Yes start->color_yes color_no No start->color_no acid_base_extraction acid_base_extraction color_yes->acid_base_extraction Consider Acid-Base Extraction sep_hard Difficult color_no->sep_hard sep_easy Straightforward color_no->sep_easy column_chromatography column_chromatography sep_hard->column_chromatography Use Column Chromatography recrystallization recrystallization sep_easy->recrystallization Direct Recrystallization cryst_oil Oiling Out change_solvent change_solvent cryst_oil->change_solvent Change Solvent/ Use Seeding cryst_ok Forms Crystals pure_product Pure Product cryst_ok->pure_product Proceed to Analysis acid_base_extraction->recrystallization Followed by recrystallization->cryst_oil recrystallization->cryst_ok

Caption: Troubleshooting logic for purification challenges.

References

  • Schroeder, C., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942. [Link]

  • Zhang, Y., et al. (2012). 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1149. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chen, J., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(1), 1447. [Link]

  • Orlandi, M., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 22(4), 430-445. [Link]

  • Turdiev, O., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55, 804–808. [Link]

  • El-Sayed, M. A. A., et al. (2020). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 25(23), 5759. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1024. [Link]

  • Pappa-Louisi, A., et al. (2007). Optimization of separation and detection of 6-aminoquinolyl derivatives of amino acids by using reversed-phase liquid chromatography with on line UV, fluorescence and electrochemical detection. Analytica Chimica Acta, 593(1), 92-97. [Link]

  • LibreTexts Chemistry. (2021). 4.8: Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Optimizing the 2-Arylquinazoline-4(3H)one Scaffold for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the modification of the 2-arylquinazoline-4(3H)one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile heterocyclic system. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer practical solutions to help you enhance the efficacy of your compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding and fostering a self-validating research process.

Section 1: Synthetic Challenges and Troubleshooting

The synthesis of 2-arylquinazoline-4(3H)ones can be achieved through various methods, with the Niementowski and Bischler syntheses being classical examples. However, researchers often encounter issues with yield, purity, and scalability. This section provides a question-and-answer guide to troubleshoot common synthetic hurdles.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Niementowski reaction of anthranilic acid and an arylamide is giving a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Niementowski reaction are a frequent issue, often stemming from several factors:

  • Incomplete Reaction: The reaction typically requires high temperatures (180-220 °C) to drive off water. Insufficient temperature or reaction time can lead to incomplete conversion.

  • Substituent Effects: Electron-withdrawing groups on the anthranilic acid or the arylamide can deactivate the reactants, making the cyclization more difficult.

  • Side Reactions: At high temperatures, decarboxylation of anthranilic acid can occur, reducing the amount of starting material available for the desired reaction.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Carefully increase the reaction temperature in increments of 10 °C. Use a high-boiling point solvent like Dowtherm A or conduct the reaction neat in a sand bath to ensure uniform heating.

    • Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) can facilitate the cyclization at lower temperatures.

    • Water Removal: Employ a Dean-Stark apparatus to effectively remove water as it is formed, driving the equilibrium towards the product.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation. It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating, minimizing the formation of degradation byproducts.[1]

  • Alternative Synthetic Routes: If optimization fails, consider a different synthetic approach. For instance, the reaction of 2-aminobenzamide with an appropriate aryl aldehyde in the presence of an oxidizing agent can be a milder alternative.[2]

Q2: I am observing multiple spots on my TLC after a Bischler quinazoline synthesis. What are the common byproducts, and how can I purify my desired 2-arylquinazoline-4(3H)one?

A2: The Bischler synthesis, involving the reaction of an N-acylanthranilic acid with an aniline, can generate several byproducts. Common impurities include:

  • Unreacted Starting Materials: N-acylanthranilic acid and the aniline.

  • Diacylated Aniline: The aniline can react with two molecules of the acylating agent.

  • Self-Condensation Products: Of the N-acylanthranilic acid.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from the byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the product is obtained as a solid and is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to obtain highly pure crystals.

  • Spectroscopic Confirmation: Always confirm the structure of your purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure you have isolated the correct isomer and that it is free of impurities. In the ¹H NMR spectrum of a 2-arylquinazoline-4(3H)one, you should observe the characteristic quinazolinone ring protons and the protons of the 2-aryl substituent. The N-H proton of the quinazolinone ring often appears as a broad singlet at a downfield chemical shift (typically > 10 ppm).

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylquinazoline-4(3H)ones

This protocol provides a general guideline for a microwave-assisted synthesis, which can be a time-efficient and high-yielding alternative to conventional heating.

Materials:

  • Substituted 2-aminobenzamide (1 mmol)

  • Substituted aryl aldehyde (1.1 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave vial (10 mL) with a stir bar

Procedure:

  • Combine the 2-aminobenzamide and aryl aldehyde in the microwave vial.

  • Add DMSO and the stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-30 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the crude product by column chromatography or recrystallization.

Section 2: Navigating Biological Evaluation Challenges

Once you have synthesized your 2-arylquinazoline-4(3H)one derivatives, the next critical step is to evaluate their biological activity. This phase comes with its own set of challenges, from assay design to data interpretation.

Frequently Asked Questions (FAQs) - Biological Evaluation

Q1: My 2-arylquinazoline-4(3H)one derivative shows poor solubility in aqueous buffers for my in vitro assays. How can I address this?

A1: Poor aqueous solubility is a common characteristic of the 2-arylquinazoline-4(3H)one scaffold due to its generally hydrophobic nature. This can lead to inaccurate and irreproducible results in biological assays.

Troubleshooting and Optimization Strategies:

  • Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When preparing your working solutions, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.

  • Formulation Aids: For in vivo studies, consider formulating your compound with solubilizing agents such as cyclodextrins, surfactants (e.g., Tween 80), or co-solvents (e.g., PEG 400).

  • Structural Modification: If solubility issues persist and are hindering further development, consider introducing polar functional groups into your scaffold. For example, adding a morpholine or piperazine moiety can significantly improve aqueous solubility.

Q2: I am getting inconsistent results in my MTT cell viability assays. What could be the cause?

A2: Inconsistent MTT assay results can be frustrating. Several factors related to both the compound and the assay protocol can contribute to this variability.

Troubleshooting Checklist:

  • Compound Precipitation: As mentioned, poor solubility can lead to precipitation of your compound in the cell culture media, resulting in an inaccurate effective concentration. Visually inspect your assay plates under a microscope for any signs of precipitation.

  • Compound-MTT Interaction: Some compounds can directly react with the MTT reagent, leading to a false-positive or false-negative result. Run a control experiment without cells to check for any direct interaction between your compound and the MTT reagent.

  • Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density. Overly confluent or sparse cell populations can lead to variable results.

  • Incubation Times: Adhere to consistent incubation times for both the compound treatment and the MTT reagent.

  • Metabolic Activity of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider using a complementary assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assay).

Diagram: Decision Tree for Troubleshooting Poor Compound Efficacy

G start Low In Vitro Efficacy Observed solubility Is the compound soluble in assay buffer? start->solubility target_engagement Does the compound engage the intended target? solubility->target_engagement Yes modify Modify Scaffold for Improved Properties solubility->modify No cell_permeability Is the compound permeable to cells? target_engagement->cell_permeability Yes sar Review Structure-Activity Relationship (SAR) target_engagement->sar No off_target Are there off-target effects causing toxicity? cell_permeability->off_target Yes cell_permeability->modify No off_target->sar No off_target->modify Yes sar->modify

Caption: A decision tree to guide troubleshooting of low in vitro efficacy.

Section 3: Structure-Activity Relationship (SAR) and Efficacy Enhancement

Understanding the relationship between the structure of your 2-arylquinazoline-4(3H)one derivatives and their biological activity is crucial for rational drug design.

Key SAR Insights for Anticancer Activity

Extensive research has provided valuable insights into the SAR of this scaffold, particularly for its anticancer properties.

Position of ModificationGeneral Effect on Anticancer ActivityRepresentative Examples
2-Aryl Ring Substituents on this ring significantly influence potency and selectivity. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) at the para or meta positions can enhance activity, depending on the specific target.Introduction of a 4-methoxyphenyl group has shown potent activity against various cancer cell lines.
N3 Position Substitution at this position can modulate activity and pharmacokinetic properties. Small alkyl or aryl groups are generally well-tolerated. Larger, bulky groups can be detrimental to activity.3-Alkyl or 3-aryl substitution can lead to potent EGFR inhibitors.
Quinazolinone Ring (Positions 5, 6, 7, 8) Substitutions on the quinazolinone ring can fine-tune activity and improve physicochemical properties. For example, a 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors.The 6,7-dimethoxy substitution is present in the approved drug Gefitinib.
Diagram: General Synthetic Scheme and Modification Points

G cluster_0 Starting Materials cluster_1 Niementowski Reaction cluster_2 2-Arylquinazoline-4(3H)one Scaffold cluster_3 Modification Points Anthranilic Acid reaction Heat (-H₂O) Anthranilic Acid->reaction Arylamide Arylamide->reaction product reaction->product R1 R1 (Aryl Ring) product->R1 R2 R2 (N3-position) product->R2 R3 R3 (Quinazolinone Ring) product->R3

Caption: General synthetic route and key modification points on the scaffold.

Section 4: Addressing In Vivo Challenges

Translating promising in vitro activity into in vivo efficacy is a major hurdle in drug development. The 2-arylquinazoline-4(3H)one scaffold, while privileged, is not without its in vivo challenges.

Frequently Asked Questions (FAQs) - In Vivo Studies

Q1: My lead compound has excellent in vitro potency but shows poor oral bioavailability in animal models. What are the likely reasons?

A1: Poor oral bioavailability for this class of compounds is often attributed to two main factors:

  • Poor Aqueous Solubility: As discussed, low solubility can limit the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.

  • High First-Pass Metabolism: The quinazolinone scaffold can be susceptible to metabolism by cytochrome P450 enzymes in the liver. This can lead to rapid clearance of the compound before it reaches systemic circulation.

Strategies to Improve Oral Bioavailability:

  • Formulation Development:

    • Amorphous Solid Dispersions: Formulating the compound as an amorphous solid dispersion with a polymer can enhance its dissolution rate and extent.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

  • Prodrug Approach: A prodrug strategy can be employed to mask metabolically labile sites or to transiently increase solubility. For example, a phosphate ester prodrug can improve aqueous solubility and be cleaved in vivo to release the active parent drug.

  • Structural Modifications to Block Metabolism:

    • Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can slow down the rate of metabolism (the "kinetic isotope effect").

    • Introducing Blocking Groups: Placing a sterically hindering group or an electron-withdrawing group near a site of metabolism can prevent the enzyme from accessing it.

Q2: My compound is showing signs of toxicity in animal studies. What are the potential mechanisms, and how can I mitigate this?

A2: Toxicity is a complex issue, and the underlying mechanisms can be multifaceted. For quinazolinone derivatives, potential toxicity concerns include:

  • Off-Target Effects: The compound may be interacting with unintended biological targets, leading to adverse effects.

  • Reactive Metabolite Formation: Metabolic activation of the quinazolinone ring or its substituents can sometimes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, causing toxicity.

  • Hepatotoxicity: Some quinazolinone-based drugs have been associated with liver toxicity.

Mitigation Strategies:

  • Selectivity Profiling: Screen your compound against a panel of off-targets to identify any unintended interactions. This can help in understanding the toxicity profile and guide further structural modifications to improve selectivity.

  • Metabolite Identification Studies: Conduct in vitro and in vivo metabolite identification studies to determine if any reactive metabolites are being formed. If so, modify the structure to block the metabolic pathway leading to their formation.

  • In Vitro Toxicity Assays: Utilize a battery of in vitro toxicity assays (e.g., cytotoxicity in different cell lines, hERG channel inhibition, Ames test for mutagenicity) early in the drug discovery process to flag potential liabilities.

References

  • Al-Suwaidan, I. A., et al. (2022). Quinazolinone and Quinazoline Derivatives as Kinase Inhibitors: A Review. Molecules, 27(15), 4935. [Link]

  • Riveiro, M. E., et al. (2010). Quinazolines and Quinazolinones as Antitumor Agents. Mini-Reviews in Medicinal Chemistry, 10(11), 1046-1061. [Link]

  • Hameed, A., et al. (2018). Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011–2016). Expert Opinion on Therapeutic Patents, 28(2), 125-143. [Link]

  • Abdel-Gawad, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4945. [Link]

  • Alaqeel, S. I. (2017). Synthetic Approaches to Quinazolinone and Quinazoline Derivatives and their Biological Activities. Saudi Pharmaceutical Journal, 25(2), 233-243. [Link]

  • Kumar, A., et al. (2013). A review on synthesis and pharmacological activities of quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 1-13. [Link]

  • Saeedi, M., et al. (2019). Quinazoline and Quinazolinone as Privileged Scaffolds in Anticancer Drug Discovery: A Review. Molecules, 24(23), 4274. [Link]

  • Baghernejad, B. (2013). Microwave-assisted synthesis of quinazolinone derivatives: a review. Journal of the Iranian Chemical Society, 10(6), 1157-1171. [Link]

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Validation & Comparative

A Comparative Guide to the Activity of Quinazolinone Derivatives: Profiling 6-Amino-7-methoxyquinazolin-4(3H)-one Against Clinically Relevant Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse array of biological targets.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is a recurring motif in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with broad pharmacological activities.[2][3] The structural versatility of the quinazolinone core allows for extensive modification, enabling the fine-tuning of its physicochemical properties and biological functions.[2][4] Consequently, quinazolinone derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[5][6]

This guide provides an in-depth comparison of 6-amino-7-methoxyquinazolin-4(3H)-one, a key synthetic intermediate, with several FDA-approved quinazolinone-based drugs. We will explore the structure-activity relationships (SAR) that govern their therapeutic efficacy, particularly in the context of cancer therapy, and provide standardized experimental protocols for their evaluation.

The Quinazolinone Core: A Foundation for Drug Design

The 4(3H)-quinazolinone isomer is the most prevalent and extensively studied member of this family.[3] Its stability and the relative ease of synthesis make it an attractive starting point for drug discovery campaigns.[2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[5] SAR studies have consistently shown that modifications at positions 2, 3, 6, and 7 are critical for modulating target affinity and pharmacological effect.[2]

Caption: The core structure of 4(3H)-quinazolinone with key substitution positions numbered.

Profile: this compound

This compound serves as a pivotal building block in the synthesis of potent kinase inhibitors. Its structure is foundational to several first-generation epidermal growth factor receptor (EGFR) inhibitors. The methoxy group at position 7 and the amino group at position 6 are crucial for anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain.

  • Molecular Formula: C₉H₉N₃O₂[7]

  • Molecular Weight: 191.19 g/mol [7]

  • Synthesis: Typically synthesized from precursors like 7-fluoro-6-nitroquinazolin-4(3H)-one through a sequence involving nucleophilic aromatic substitution followed by reduction of the nitro group.[8] While not a therapeutic agent itself, its functional groups are primed for further chemical elaboration to create more complex and active derivatives.

The primary utility of this compound lies in its role as a scaffold. The amino group at the 6-position provides a reactive handle for introducing various side chains, which can extend into different regions of the target protein to enhance potency and selectivity.

Comparative Analysis: Quinazolinone-Based Kinase Inhibitors

The most prominent application of the quinazolinone scaffold is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[9][10] Many of these drugs target the EGFR signaling pathway, which is frequently dysregulated in various cancers, particularly non-small-cell lung cancer (NSCLC).[11]

The quinazoline core acts as an ATP-competitive scaffold, binding to the hinge region of the kinase domain and blocking the downstream signaling cascades that drive cell proliferation and survival.[12] The substituents at the 6- and 7-positions are critical for this interaction.

Mechanism of Action: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon binding of ligands like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling. Quinazolinone-based TKIs competitively bind to the ATP pocket of the EGFR kinase domain, preventing this phosphorylation and effectively shutting down the pathway.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR 1. Ligand Binding P P EGFR->P 2. Dimerization & Autophosphorylation ADP ADP P->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream 3. Signal Transduction ATP ATP ATP->P TKI Quinazolinone Inhibitor Block X TKI->Block Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 4. Cellular Response Block->P Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based tyrosine kinase inhibitors (TKIs).

Performance of Key Quinazolinone Derivatives

The following table summarizes the characteristics of several FDA-approved quinazolinone derivatives, providing a direct comparison of their structure and activity.

Derivative Core Structure Key Substituents Mechanism of Action Primary Indication(s) IC₅₀ (EGFR)
Gefitinib Quinazolinone3-chloro-4-fluoroaniline at C4Reversible EGFR TKINSCLC with EGFR mutations~30-80 nM
Erlotinib Quinazolinone3-ethynyl-aniline at C4Reversible EGFR TKINSCLC, Pancreatic Cancer~2-20 nM
Lapatinib Quinazolinone5-(furan-2-ylmethyl)amino groupReversible dual TKI (EGFR and HER2)HER2+ Breast Cancer~10 nM (EGFR), ~13 nM (HER2)
Vandetanib QuinazolinoneN-(4-bromo-2-fluorophenyl) at C4Reversible multi-TKI (EGFR, VEGFR, RET)Medullary Thyroid Cancer~500 nM (EGFR), ~40 nM (VEGFR2)

(Note: IC₅₀ values are approximate and can vary based on assay conditions. Sources:[13][14][15])

Structure-Activity Relationship Insights:

  • C4-Anilino Moiety: The substituted aniline group at the C4 position is a hallmark of many EGFR inhibitors, including gefitinib and erlotinib. This group is essential for high-affinity binding within the ATP pocket.[12]

  • C6 and C7 Substitutions: The methoxy groups at C6 and C7, similar to the pattern in this compound, enhance water solubility and contribute to hydrogen bonding interactions.

  • Dual/Multi-Kinase Inhibition: Lapatinib and Vandetanib demonstrate that modifying the C4 substituent can broaden the inhibitory profile to other kinases like HER2 and VEGFR.[16][17] This is achieved by designing side chains that can access and bind to unique features in the active sites of these other kinases.

Experimental Protocols for Activity Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. Below are step-by-step protocols for evaluating the inhibitory activity of quinazolinone derivatives.

Workflow for Screening Quinazolinone Derivatives

Screening_Workflow cluster_workflow General Screening Workflow Synthesis 1. Compound Synthesis (& Library Design) Biochemical 2. In Vitro Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased 3. Cell-Based Assay (e.g., MTT, Proliferation) Biochemical->CellBased Confirm target engagement ADME 4. In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) CellBased->ADME Assess cellular activity InVivo 5. In Vivo Efficacy Models (e.g., Xenograft Models) ADME->InVivo Select promising candidates LeadOpt 6. Lead Optimization InVivo->LeadOpt Evaluate in living system

Caption: A generalized workflow for the discovery and development of novel quinazolinone inhibitors.

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (HTRF®)

This protocol describes a robust, high-throughput method for quantifying the inhibition of EGFR phosphorylation.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a proximity-based assay that measures the phosphorylation of a substrate peptide by EGFR. Inhibition of the kinase reduces the FRET signal.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated poly-GT substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • HTRF® KinEASE™-STK S1 detection kit (containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Low-volume 384-well plates (white)

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations with a constant DMSO percentage (e.g., 1%).

  • Kinase Reaction:

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 4 µL of a 2.5x enzyme/substrate mix (containing EGFR kinase and biotin-poly-GT) to all wells.

    • Initiate the reaction by adding 4 µL of a 2.5x ATP solution. The final concentrations should be within the Kₘ for ATP to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection mix (containing the Eu³⁺-cryptate antibody and XL665-streptavidin diluted in the detection buffer).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Plot the HTRF® ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

The quinazolinone scaffold remains a highly productive platform for the discovery of potent therapeutic agents, particularly kinase inhibitors. While this compound is not an active drug itself, its structure represents a critical pharmacophore that is integral to the design of highly effective EGFR inhibitors. The comparative analysis of clinically approved drugs like gefitinib, erlotinib, and lapatinib reveals a clear structure-activity relationship where the core quinazolinone anchors the molecule, and targeted modifications at the C4, C6, and C7 positions dictate potency, selectivity, and the overall therapeutic profile. The ongoing exploration of novel substitutions on this versatile scaffold promises to yield next-generation inhibitors with improved efficacy and the ability to overcome clinical resistance.

References

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A Comparative Guide to the Structure-Activity Relationship of 6-amino-7-methoxy-quinazolinones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazolinone scaffold represents a "privileged" structure, consistently yielding compounds with significant therapeutic potential. Within this class, 6-amino-7-methoxy-quinazolinones have emerged as a promising framework for the design of potent and selective kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this specific quinazolinone core, offering a comparative overview of how modifications at various positions influence their efficacy as anticancer agents.

The Strategic Importance of the 6,7-Disubstituted Quinazolinone Core

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, offers a versatile template for inhibitor design. The substitutions at the 6- and 7-positions are particularly crucial for modulating the affinity and selectivity of these compounds for the ATP-binding pocket of various kinases. Electron-donating groups at these positions have been shown to enhance inhibitory activity. The 6-amino and 7-methoxy substitution pattern, the focus of this guide, provides a unique combination of hydrogen bonding capability and electronic properties that can be exploited for potent kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-amino-7-methoxy-quinazolinones is profoundly influenced by the nature of the substituents at the 2, 3, and 4-positions of the quinazolinone ring. The following sections dissect the SAR at these key positions, drawing insights from published experimental data.

The Critical Role of the 4-Position: The Anilino Moiety

The most extensively studied and clinically relevant derivatives of quinazolinones as kinase inhibitors feature a 4-anilino substituent. This moiety extends into a hydrophobic pocket of the kinase ATP-binding site, and its substitution pattern is a primary determinant of potency and selectivity.

  • Substitution on the Anilino Ring: Small, lipophilic groups at the 3-position of the aniline ring are generally favored for potent EGFR inhibition. For instance, compounds with a 3-bromo or 3-chloro substituent often exhibit significantly enhanced activity. This is exemplified in studies of 4-anilinoquinazolines where such substitutions lead to picomolar to nanomolar IC50 values against EGFR.

  • Impact on Dual EGFR/VEGFR Inhibition: The nature of the 4-anilino substituent also dictates the potential for dual inhibition of both EGFR and VEGFR-2. Certain substitution patterns can effectively accommodate the subtle differences in the ATP-binding sites of these two important receptor tyrosine kinases, offering a broader spectrum of anti-angiogenic and anti-proliferative activity.

Modulation of Activity through the 2-Position

While the 4-position is paramount for kinase interaction, modifications at the 2-position can further refine the activity profile of 6-amino-7-methoxy-quinazolinones.

  • Introduction of Small Alkyl or Aryl Groups: The introduction of small, non-bulky substituents at the C-2 position is generally well-tolerated and can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically compromising kinase inhibitory activity.

  • Potential for Novel Interactions: Strategic placement of functional groups at the 2-position can lead to additional interactions within the ATP-binding pocket, potentially enhancing potency or altering the selectivity profile.

The Influence of the 3-Position

Substitutions at the N-3 position of the quinazolinone ring can have a dramatic impact on biological activity, often through steric hindrance.

  • Steric Constraints: Bulky substituents at the N-3 position can disrupt the crucial hydrogen bonding interactions between the quinazoline core (specifically N-1) and the hinge region of the kinase. This often leads to a significant decrease or complete loss of inhibitory activity.

  • Opportunities for Vectorial Expansion: In some cases, small, flexible linkers at the N-3 position can be used to introduce functionalities that target adjacent regions of the protein surface, a strategy that can be explored for developing inhibitors with novel mechanisms of action.

Comparative Biological Data

Compound IDQuinazoline Core Substituents4-Anilino SubstituentTarget KinaseIC50 (µM)Reference
Hypothetical Series A1 6-amino, 7-methoxyUnsubstitutedEGFR>10Inferred Data
Hypothetical Series A2 6-amino, 7-methoxy3-BromoEGFR0.1 - 1.0Inferred Data
Hypothetical Series A3 6-amino, 7-methoxy3-ChloroEGFR0.1 - 1.0Inferred Data
Reference Cmpd. 1 6,7-dimethoxy3-BromoEGFR0.029 (pmol/L)[1]
Reference Cmpd. 2 6,7-disubstituted3-BromoanilineA431 cells1.78[2]

Mechanistic Insights: Targeting Key Signaling Pathways

6-amino-7-methoxy-quinazolinones exert their anticancer effects by inhibiting key receptor tyrosine kinases like EGFR and VEGFR, thereby blocking downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. The primary pathway implicated is the PI3K/Akt/mTOR signaling axis.

PI3K_Akt_mTOR_Pathway

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway.

As depicted in Figure 1, growth factors like EGF and VEGF bind to their respective receptor tyrosine kinases (RTKs), leading to their activation. This triggers the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then activates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. 6-amino-7-methoxy-quinazolinones, by inhibiting the initial RTK activation step, effectively shut down this entire downstream cascade, leading to the suppression of tumor growth and angiogenesis.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for the synthesis and biological evaluation of 6-amino-7-methoxy-quinazolinones.

General Synthesis of 6-amino-7-methoxy-quinazolin-4(3H)-one

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below, adapted from published procedures.[3][4]

Synthesis_Workflow

Figure 2: General synthetic workflow for the quinazolinone core.

Step-by-Step Protocol:

  • Nitration: The starting aromatic compound is nitrated to introduce a nitro group at the desired position, which will later be converted to the amino group.

  • Functional Group Interconversion: A series of reactions are performed to introduce the necessary functionalities for the subsequent cyclization step. This may involve oxidation, halogenation, or other standard organic transformations.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Cyclization: The resulting amino compound is cyclized with a suitable one-carbon source, such as formamide or formic acid, to form the quinazolinone ring.

For a detailed, step-by-step experimental procedure, please refer to the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one as described by Shafie et al. (2024).[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures ATP consumption.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent that converts the remaining ATP into a luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

For a detailed protocol, refer to commercially available kinase assay kits or published methodologies.[5][6]

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

For detailed protocols, refer to established methods and commercially available MTT assay kits.[7][8]

Conclusion and Future Directions

The 6-amino-7-methoxy-quinazolinone scaffold is a highly promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The structure-activity relationship is heavily dictated by the substitution pattern at the 4-position, with the 4-anilino moiety being a key determinant of potency and selectivity. Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 6-amino-7-methoxy-quinazolinone analogs with various substituents at the 2-, 3-, and 4-positions. Such studies, generating comprehensive and directly comparable biological data, will be invaluable for refining the SAR models and guiding the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. Furthermore, exploring modifications to the 6-amino group itself could unveil new avenues for enhancing target engagement and overcoming drug resistance.

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A Comparative Guide to Confirming the Molecular Target of 6-Amino-7-methoxyquinazolin-4(3H)-one in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Quest for Precision in NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] A significant subset of these tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2][3] This dependency, often termed "oncogene addiction," has made EGFR an invaluable therapeutic target.[1]

The quinazoline chemical scaffold is a cornerstone in the development of EGFR inhibitors.[4][5] First-generation drugs like gefitinib and erlotinib validated the therapeutic potential of targeting the ATP-binding site of the EGFR kinase domain.[5] Our compound of interest, 6-Amino-7-methoxyquinazolin-4(3H)-one, belongs to this promising class of molecules. Based on its structural similarity to known kinase inhibitors, we hypothesize that its primary molecular target in NSCLC is EGFR.

However, a hypothesis is merely the starting point in the rigorous journey of drug development. The path from a promising compound to a validated therapeutic requires irrefutable evidence of its mechanism of action. Failure to accurately identify and validate a drug's molecular target is a leading cause of clinical trial failures.[6] This guide provides a comprehensive, multi-faceted experimental framework for confirming the molecular target of this compound, comparing orthogonal biochemical and cellular methods to build a robust, self-validating case for its mechanism of action. We will proceed with the assumption that EGFR is the primary target, outlining the necessary experiments to confirm this with high confidence.

Phase 1: Direct Target Interaction and Selectivity — In Vitro Biochemical Assays

The foundational step in target validation is to demonstrate a direct, specific interaction between the compound and its purified, hypothesized target protein in a controlled, cell-free environment. This phase aims to answer two critical questions: Does the compound directly inhibit EGFR kinase activity? And how selective is this inhibition?

Comparison of In Vitro Approaches
Experimental Approach Principle Key Output Strengths Limitations
Luminescence Kinase Assay Measures remaining ATP after a kinase reaction. Inhibition leads to higher ATP levels and a stronger signal.IC50 (Potency)Direct measure of enzymatic inhibition; high-throughput compatible.Lacks cellular context; does not confirm target binding in vivo.
Kinase Panel Screening Screens the compound against a large panel of purified kinases (e.g., >400).Selectivity ProfileProvides a broad view of off-target activities; crucial for predicting side effects.Costly; results are purely biochemical and may not reflect cellular activity.
Method 1: Luminescence-Based In Vitro Kinase Assay

Causality and Rationale: This is the most direct method to test our hypothesis. By isolating the EGFR kinase, we can determine if our compound inhibits its enzymatic function—the transfer of phosphate from ATP to a substrate—without interference from other cellular components.[7] A potent inhibition, reflected by a low IC50 value, is the first piece of strong evidence for direct target engagement. We will use the ADP-Glo™ Kinase Assay as a model system, which measures kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO, then dilute into the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution. Add 2 µL of a mixture containing the purified EGFR kinase domain (wild-type or mutant) and a suitable polypeptide substrate.

  • Initiation: Add 3 µL of ATP solution to start the reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescence signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the IC50 value by plotting the percent inhibition against the log concentration of the compound.

The primary output will be the IC50 value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity. A low nanomolar IC50 would strongly support our hypothesis. It is crucial to test against both wild-type EGFR and key NSCLC-associated mutants (e.g., L858R, del19) to understand the compound's mutational context.

Target Kinase This compound IC50 (nM) Gefitinib (Control) IC50 (nM)
EGFR (Wild-Type)15.225.7
EGFR (L858R mutant)5.89.1
EGFR (del19 mutant)7.112.4
EGFR (T790M mutant)850.6>1000

This table presents hypothetical data for illustrative purposes.

Phase 2: Target Engagement in a Cellular Milieu

Confirming that a compound inhibits a purified enzyme is essential, but it is not sufficient. We must prove that the compound can enter a cancer cell, find, and bind to its intended target amidst a sea of other proteins.[6] This phase compares methods designed to verify target engagement in a native, physiological context.

Comparison of Cellular Target Engagement Assays
Experimental Approach Principle Key Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[8][9]Thermal Shift (ΔTm)Directly confirms target binding in intact cells; label-free.[9]Lower throughput; requires a specific antibody for detection.
Western Blotting (Downstream Signaling) A functional readout. EGFR inhibition should decrease phosphorylation of downstream proteins like AKT and ERK.[2]Change in Protein PhosphorylationConfirms functional consequence of target engagement; widely accessible technique.Indirect measure of target binding; pathway compensation can complicate results.
Method 1: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: CETSA provides direct physical evidence of target engagement inside the cell.[9] The principle is elegant: when a drug binds to its target protein, it forms a more stable complex that is more resistant to heat-induced denaturation.[8][9] By heating intact cells treated with our compound and measuring the amount of soluble EGFR remaining at different temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the drug is unequivocal proof of binding.[10]

Diagram: CETSA® Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis start NSCLC Cells (e.g., NCI-H1975) treat Incubate with Vehicle or Compound start->treat heat Aliquot cells and heat to different temperatures (e.g., 40°C to 65°C) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble (bound) from precipitated (unbound) protein lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect wb Western Blot for EGFR collect->wb analyze Quantify Bands & Plot Melting Curve wb->analyze

Caption: Workflow for CETSA to confirm target engagement.

  • Cell Culture and Treatment: Culture an appropriate NSCLC cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations) to ~80% confluency. Treat cells with either vehicle (DMSO) or this compound at a final concentration of 10x its biochemical IC50 for 1 hour at 37°C.

  • Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of EGFR by Western blot using a specific anti-EGFR antibody.

  • Data Analysis: Quantify the band intensity at each temperature for both vehicle and drug-treated samples. Plot the percentage of soluble EGFR relative to the 37°C control against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm).

A successful experiment will show a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control. This "thermal shift" (ΔTm) is a direct measure of target stabilization and confirms engagement.

Treatment Group Calculated Melting Temp (Tm) Thermal Shift (ΔTm)
Vehicle (DMSO)49.5 °C-
This compound (1 µM)54.2 °C+4.7 °C

This table presents hypothetical data for illustrative purposes.

Method 2: Western Blot Analysis of Downstream Signaling

Causality and Rationale: EGFR is the apex of a critical signaling cascade. Upon activation, it autophosphorylates and subsequently triggers the phosphorylation of downstream pathways, most notably the PI3K/AKT and MAPK/ERK pathways, which drive cell proliferation and survival.[2][12] A true EGFR inhibitor should therefore reduce the phosphorylation of EGFR itself (p-EGFR) and its key downstream effectors (p-AKT, p-ERK). This experiment provides functional validation that the target engagement observed in CETSA translates to the expected biological consequence.

Diagram: EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Compound This compound Compound->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling cascade targeted by the compound.

  • Cell Treatment: Seed NSCLC cells (e.g., PC-9, which are EGFR-addicted) in 6-well plates. Once they reach ~70% confluency, serum-starve them overnight.

  • Inhibition: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine the protein concentration of the lysates using a BCA assay. Normalize all samples, add Laemmli buffer, and boil. Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

  • Transfer & Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phase 3: Unbiased Target Deconvolution

While the previous phases focus on validating a hypothesized target, a truly rigorous approach also includes an unbiased search for all potential binding partners. This not only confirms the primary target but can also uncover novel off-targets that may contribute to efficacy or toxicity.

Method: Affinity Chromatography-Mass Spectrometry (Affinity-MS)

Causality and Rationale: This powerful chemical proteomics technique uses the drug itself as "bait" to fish out its binding partners from the entire cellular proteome.[13][14] The compound is first immobilized on a solid support (e.g., sepharose beads). This "bait" is then incubated with a cancer cell lysate. Proteins that bind to the compound are captured on the beads, washed to remove non-specific interactors, and then identified using high-resolution mass spectrometry.[14] The identification of EGFR as the most significantly enriched protein would provide the ultimate confirmation of our hypothesis.

Diagram: Affinity-MS Workflow

AffinityMS_Workflow Compound Compound with Linker Arm Bait Bait Resin Compound->Bait Beads Immobilized Beads Beads->Bait Incubate Incubation: Target Binding Bait->Incubate Lysate NSCLC Cell Lysate (Proteome) Lysate->Incubate Wash Wash to Remove Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Result Identify Enriched Proteins (e.g., EGFR) MS->Result

Caption: Unbiased target identification using Affinity-MS.

Synthesizing the Evidence: A Self-Validating Conclusion

  • Potency and Engagement Correlation: The biochemical IC50 from the in vitro kinase assay should correlate with the cellular EC50 required to see a functional effect (e.g., inhibition of p-EGFR in Western blots) and the concentration needed to induce a significant thermal shift in CETSA. A strong correlation suggests the observed cellular activity is indeed due to the on-target inhibition.

  • Biochemical, Physical, and Functional Triad: A conclusive case is made when we have evidence from all three domains: biochemical (enzymatic inhibition), physical (direct binding in cells via CETSA), and functional (modulation of downstream signaling).

By systematically applying and comparing these diverse experimental strategies, we move beyond mere correlation to establish a causative link between this compound and its molecular target, EGFR. This rigorous, multi-pronged approach embodies the principles of scientific integrity, ensuring that our understanding of the drug's mechanism of action is built on a solid and trustworthy foundation.

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A Senior Application Scientist's Guide to Benchmarking Novel Anti-SARS-CoV-2 Candidates: The Case of 6-Amino-7-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The evolution of SARS-CoV-2 variants underscores the urgent and continuous need for a diverse arsenal of antiviral therapeutics beyond the current standards of care. While drugs like Paxlovid™, Remdesivir, and Molnupiravir have been pivotal, the potential for viral resistance and limitations in specific patient populations necessitate the exploration of novel chemical scaffolds and mechanisms of action. This guide introduces 6-Amino-7-methoxyquinazolin-4(3H)-one as a representative of the promising quinazolinone class of compounds, which have demonstrated broad antiviral activities.[1][2] We provide a comprehensive framework for researchers and drug development professionals to benchmark such a candidate against established anti-SARS-CoV-2 treatments. This document details the comparative mechanisms of action, provides step-by-step protocols for robust in vitro and in vivo evaluation, and presents a logical workflow for data analysis and interpretation, grounded in established scientific principles.

Introduction: The Therapeutic Landscape of SARS-CoV-2

The SARS-CoV-2 life cycle presents multiple vulnerabilities for targeted drug intervention. Current frontline therapies have validated several key viral proteins as effective targets:

  • Paxlovid™ (Nirmatrelvir/Ritonavir): A combination therapy where nirmatrelvir inhibits the Main Protease (Mpro or 3CLpro), an enzyme essential for cleaving viral polyproteins into their functional units.[3][4][5][6] Ritonavir acts as a pharmacokinetic enhancer, inhibiting cytochrome P450 3A4 to boost nirmatrelvir's concentration.[6]

  • Remdesivir (Veklury®): A nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[7] Its active triphosphate form is incorporated into the nascent viral RNA, causing delayed chain termination and halting replication.[8][9][10][11]

  • Molnupiravir (Lagevrio®): Another nucleoside analog prodrug that also targets the RdRp. However, its mechanism is distinct; it induces "viral error catastrophe" or lethal mutagenesis by causing an accumulation of mutations in the viral genome during replication.[12][13][14][15]

Despite their success, the reliance on a limited number of mechanisms highlights the need for novel agents. The quinazolinone scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with derivatives showing potential as inhibitors of SARS-CoV-2 Mpro and RdRp, making them compelling candidates for investigation.[16][17] This guide will use this compound to illustrate the rigorous benchmarking process required to validate a new therapeutic candidate.

Comparative Mechanisms of Action

A candidate's value is often tied to its mechanism of action (MoA), especially if it is novel or resilient to existing resistance mutations. Quinazolinone derivatives have been investigated for several antiviral MoAs. Research suggests that compounds from this class can inhibit viral replication by targeting either the Main Protease (Mpro) or the RNA-dependent RNA polymerase (RdRp).[16][17] For the purpose of this guide, we will proceed with the hypothesis that our candidate, like some other quinazolinones, targets the viral RdRp.

The diagram below illustrates the distinct points of intervention within the SARS-CoV-2 life cycle for our candidate and the established therapies.

Antiviral_Mechanisms cluster_host Host Cell entry Viral Entry (ACE2 Receptor) uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins uncoating->translation cleavage Polyprotein Cleavage translation->cleavage replication RNA Replication (RdRp Complex) cleavage->replication assembly Viral Assembly & Budding replication->assembly exit Exocytosis assembly->exit virus_out New Virions exit->virus_out paxlovid Paxlovid (Nirmatrelvir) paxlovid->cleavage Inhibits Mpro remdesivir Remdesivir remdesivir->replication Chain Termination molnupiravir Molnupiravir molnupiravir->replication Lethal Mutagenesis candidate 6-Amino-7-methoxy quinazolin-4(3H)-one (Hypothesized) candidate->replication Inhibits RdRp virus_in SARS-CoV-2 virus_in->entry

Caption: Comparative mechanisms of action for anti-SARS-CoV-2 agents.

In Vitro Efficacy Benchmarking

The initial evaluation of any antiviral compound relies on robust and reproducible in vitro cell-based assays. These experiments determine the compound's direct antiviral activity and its therapeutic window (selectivity).

Rationale for Experimental Design

The goal is to quantify two key parameters: the 50% effective concentration (EC50) , which is the concentration of the drug that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50) , the concentration that causes a 50% reduction in cell viability. The ratio of these values (CC50/EC50) yields the Selectivity Index (SI) , a critical measure of the drug's therapeutic potential. A higher SI is desirable, indicating that the drug is effective against the virus at concentrations far below those that are toxic to host cells.

We will use the Plaque Reduction Neutralization Test (PRNT) , a gold-standard assay for quantifying viral infectivity.[18][19][20] Vero E6 cells are selected as the host cell line because they are highly permissive to SARS-CoV-2 replication and are widely used for this purpose.[21][22][23]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

Materials:

  • Vero E6 cells (ATCC® CRL-1586™)

  • SARS-CoV-2 isolate (e.g., USA-WA1/2020)

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Semi-solid overlay: 1.2% Methylcellulose in 2X MEM

  • Test compounds: this compound, Remdesivir (positive control), Nirmatrelvir (positive control), Molnupiravir (positive control)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

Procedure:

  • Cell Seeding: Seed 6-well plates with Vero E6 cells at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2 to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of each test compound in DMEM. For our candidate and controls, a typical starting concentration is 100 µM, followed by 2-fold serial dilutions.

  • Virus-Compound Incubation: Mix each compound dilution with an equal volume of SARS-CoV-2 solution containing ~100 plaque-forming units (PFU).[18] Incubate this mixture for 1 hour at 37°C to allow the compounds to interact with the virus.[24]

  • Cell Infection: Remove the culture medium from the Vero E6 cell plates and inoculate the monolayers with the virus-compound mixtures. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[24]

  • Overlay Application: After the adsorption period, remove the inoculum and add 2 mL of the semi-solid methylcellulose overlay to each well. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-4 days at 37°C, 5% CO2.

  • Plaque Visualization: After incubation, fix the cells with 10% formalin for 1 hour. Gently remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Carefully wash the plates with water and allow them to air dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control wells. Plot the percentage reduction against the compound concentration and use non-linear regression analysis to determine the EC50 value. A parallel assay without virus is run to determine CC50 using a cell viability reagent (e.g., CellTiter-Glo®).

Comparative Data Summary

The following table presents a hypothetical but realistic dataset derived from the PRNT assay, benchmarking our candidate against established drugs.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound RdRp (Hypothesized)0.35 >100 >285
Nirmatrelvir (Paxlovid)[3][16]Mpro0.075>100>1333
Remdesivir[11][25]RdRp0.77>80>104
Molnupiravir[12][14]RdRp0.65>100>153

Note: Data for established drugs are representative values from literature. Data for the candidate compound is hypothetical for illustrative purposes, informed by published activity of similar quinazolinone derivatives.[26][27]

Preclinical In Vivo Evaluation

Promising in vitro results must be validated in a relevant animal model to assess efficacy, pharmacokinetics (PK), and safety in a complex biological system.

Rationale for Model Selection

The K18-hACE2 transgenic mouse model is the standard for evaluating SARS-CoV-2 therapeutics.[28][29][30] These mice express the human ACE2 receptor under the control of the human keratin 18 promoter, rendering them susceptible to SARS-CoV-2 infection that recapitulates key aspects of human COVID-19, including dose-dependent severity, weight loss, and lung pathology.[31][32]

Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

Animals:

  • 8-10 week old K18-hACE2 transgenic mice.

Procedure:

  • Acclimatization & Baseline: Acclimatize animals for 72 hours. Record baseline body weight.

  • Infection: Under light isoflurane anesthesia, intranasally inoculate mice with a non-lethal dose (e.g., 2 x 10^3 PFU) of SARS-CoV-2 in 30 µL of sterile PBS.[32] A control group receives PBS only.

  • Treatment Regimen: Begin treatment 4 hours post-infection. Administer compounds via oral gavage (for orally bioavailable candidates like ours) or appropriate route (e.g., intravenous for Remdesivir) once or twice daily for 5 days.

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 50 mg/kg, BID)

    • Group 3: Nirmatrelvir/Ritonavir (e.g., 300/100 mg/kg, BID)

    • Group 4: Molnupiravir (e.g., 250 mg/kg, BID)

  • Monitoring: Monitor mice daily for clinical signs of disease (ruffled fur, hunched posture) and record body weight for 7 days post-infection (dpi).

  • Endpoint Analysis (4 dpi): At 4 dpi (peak viral replication), a subset of mice from each group is euthanized.

    • Viral Load: Harvest the lungs and homogenize. Quantify viral titer using plaque assay or qRT-PCR.

    • Histopathology: Perfuse and fix the lungs in 10% formalin for histological analysis to score inflammation and tissue damage.

  • Survival Study: A separate cohort of mice is monitored for up to 14 days to assess survival as a primary endpoint.

The entire experimental workflow, from initial screening to preclinical testing, is visualized below.

Drug_Dev_Workflow start Candidate Compound (this compound) invitro In Vitro Screening (PRNT Assay in Vero E6) start->invitro metrics Determine EC50, CC50 Calculate Selectivity Index (SI) invitro->metrics decision1 High SI? metrics->decision1 invivo In Vivo Efficacy Study (K18-hACE2 Mouse Model) decision1->invivo Yes stop Stop Development decision1->stop No endpoints Measure Endpoints: - Lung Viral Titer - Weight Loss - Survival invivo->endpoints decision2 Significant Efficacy? endpoints->decision2 decision2->stop No proceed Proceed to Advanced Preclinical Studies (PK/PD, Toxicology) decision2->proceed Yes

Caption: Experimental workflow for benchmarking a novel antiviral candidate.

Comparative In Vivo Data Summary
Treatment Group (n=10)Mean Weight Loss at 4 dpi (%)Lung Viral Titer at 4 dpi (log10 PFU/g)Survival Rate at 14 dpi (%)
Vehicle Control18.5%6.820%
This compound 5.2% 4.1 90%
Nirmatrelvir/Ritonavir4.5%3.9100%
Molnupiravir7.8%4.980%

Note: Data are hypothetical and for illustrative purposes only, designed to show a favorable outcome for the candidate compound relative to the vehicle control and comparable to established treatments.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking a novel antiviral candidate, this compound, against current anti-SARS-CoV-2 therapies. The hypothetical data presented illustrates a promising profile: potent in vitro activity with a high selectivity index, and significant in vivo efficacy in reducing viral load and improving survival outcomes in a gold-standard animal model.

The key strengths of this candidate, based on our framework, would be:

  • Potent Efficacy: Demonstrates antiviral activity comparable to or exceeding established agents in both in vitro and in vivo models.

  • Favorable Selectivity: The high SI suggests a wide therapeutic window, minimizing the potential for host cell toxicity.

  • Potential for Novelty: As a member of the quinazolinone class, it may possess a resistance profile that differs from current nucleoside analogs and protease inhibitors.

Next Steps in Development:

  • Mechanism of Action Confirmation: Conduct enzymatic assays with purified RdRp and Mpro to definitively confirm the molecular target.

  • Pharmacokinetic (PK) Profiling: Perform detailed PK studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to optimize dosing regimens.

  • Resistance Profiling: Passage SARS-CoV-2 in the presence of the compound in vitro to select for and characterize any resistance mutations.

  • Broad-Spectrum Activity: Test the compound against prevalent SARS-CoV-2 variants of concern (e.g., Omicron subvariants) and other pathogenic coronaviruses.

  • Formal Toxicology Studies: Conduct comprehensive, GLP-compliant toxicology studies to establish a robust safety profile before consideration for clinical trials.

By following this rigorous, multi-faceted benchmarking strategy, researchers can effectively evaluate the potential of new chemical entities like this compound and build a compelling, data-driven case for their advancement as next-generation COVID-19 therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Amino-7-methoxyquinazolin-4(3H)-one: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Amino-7-methoxyquinazolin-4(3H)-one is foundational to therapeutic innovation. This compound belongs to the quinazolinone class, a scaffold known for significant biological activity and use in medicinal chemistry.[1][2] Ensuring the integrity of our experiments and, more importantly, our personal safety, requires a meticulous approach to chemical handling. This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the selection and application of appropriate Personal Protective Equipment (PPE).

The causality behind these protocols is straightforward: while comprehensive toxicological data for every new compound is not always available, the known hazards of structurally similar quinazolinone derivatives—including potential acute oral toxicity, and skin or eye irritation—demand a proactive and cautious safety posture.[3][4]

Hazard Assessment and Engineering Controls

Before any handling of this compound, a thorough risk assessment is paramount. Based on data from related compounds, we must assume it poses the following risks until proven otherwise:

Potential HazardBasis for AssessmentPrimary Exposure Route
Acute Oral Toxicity Classified as "Toxic if swallowed" for similar heterocyclic compounds.[4][5]Ingestion (hand-to-mouth)
Skin Irritation/Absorption Potential for skin irritation noted in related quinazolinone SDS.[4]Dermal Contact
Eye Irritation Causes serious eye irritation according to data on analogous structures.[3][4]Ocular Contact
Respiratory Irritation Powders and aerosols present an inhalation risk.[6][7]Inhalation

To mitigate these risks, all work involving the solid form of this compound should be performed within a certified chemical fume hood or a powder containment balance enclosure. These engineering controls are the first and most critical line of defense. PPE serves as the essential final barrier between you and the chemical.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following components are mandatory when handling this compound.

Hand Protection: The Primary Contact Point

Given the risk of dermal absorption and irritation, robust hand protection is critical.

  • Protocol: Double-gloving is required.[8] The inner glove provides a second barrier in case the outer glove is breached.

  • Glove Type: Use powder-free nitrile gloves.[9] Latex gloves may have vulnerabilities, and glove powder can aerosolize contaminants.[9]

  • Integrity and Replacement: Inspect gloves for any visible defects before use.[6] Change the outer glove every 30-60 minutes or immediately if you suspect contamination or notice any damage (e.g., tear or puncture).[8][9] Never wear gloves outside of the laboratory area.

Body Protection: Shielding Against Spills and Splashes

Protecting your skin and personal clothing from contamination is crucial.

  • Protocol: A disposable, long-sleeved gown that closes in the back is required.[8] These gowns should be made of a low-lint, impervious material.[3] A standard cotton lab coat does not offer sufficient protection against splashes of dissolved compounds.

  • Fit: Cuffs should be elastic or knit and tucked under the outer glove of your double-glove system to ensure a complete seal.[8][9]

  • Disposal: Gowns are single-use. At the end of a session or if a spill occurs, the gown must be removed and disposed of as hazardous waste.[8]

Eye and Face Protection: Guarding Against Aerosols and Splashes

The risk of serious eye irritation necessitates stringent eye protection.[3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum.

  • Recommended Protocol: For procedures with a higher risk of splashing (e.g., transferring solutions, preparing formulations), wear tightly fitting chemical splash goggles.[3][8]

  • Face Shield: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[8]

Respiratory Protection: Managing Inhalation Risks

While engineering controls like fume hoods are the primary method for mitigating inhalation exposure, respiratory protection may be necessary in specific situations.

  • When Required: If you are handling large quantities of the solid compound outside of a containment hood, or if there is a failure of engineering controls, respiratory protection is necessary.[6]

  • Respirator Type: A NIOSH-approved N95 respirator is recommended for protection against powdered chemical aerosols.[10] Surgical masks offer no protection from chemical particulates and must not be used for this purpose.[10]

  • Fit Testing: Proper use of a respirator requires a formal fit test and user training to ensure a protective seal is achieved.[10]

Procedural Workflow for Safe Handling

The following step-by-step process ensures that safety protocols are integrated directly into the experimental workflow. This sequence is designed to minimize the risk of exposure and cross-contamination.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are appropriately dressed with long pants and closed-toe shoes. Tie back long hair.

  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the disposable gown, ensuring it is fully closed in the back.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown.

    • Don eye and face protection (safety glasses, goggles, and/or face shield as required by your risk assessment).

    • If required, don your fit-tested N95 respirator.

  • Chemical Handling:

    • Perform all manipulations of the solid compound (weighing, transfers) within a chemical fume hood or powder containment enclosure.[6]

    • Use tools like disposable weighing papers or spatulas to avoid direct contact.

    • Clean any spills immediately according to your lab's standard operating procedure.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate the work surface.

  • Doffing (Removing) PPE: This process is critical to avoid self-contamination.

    • Remove the outer pair of gloves first. Dispose of them in the designated hazardous waste container.

    • Remove your gown by rolling it away from your body, touching only the inside surface. Dispose of it in the hazardous waste container.

    • Remove eye and face protection.

    • Remove the inner pair of gloves, peeling them off without touching the outer surface. Dispose of them in the hazardous waste container.

    • Wash your hands thoroughly with soap and water.[11]

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Handling Workflow cluster_cleanup Decontamination & Doffing prep 1. Area Setup - Verify fume hood is operational - Gather all necessary equipment - Prepare waste containers don_gloves1 2. Inner Gloves prep->don_gloves1 Enter Lab don_gown 3. Gown don_gloves1->don_gown don_gloves2 4. Outer Gloves (over gown cuffs) don_gown->don_gloves2 don_eyes 5. Eye/Face Protection don_gloves2->don_eyes don_resp 6. Respirator (if needed) don_eyes->don_resp Risk assessment dictates handle 7. Chemical Handling - Work in fume hood - Weigh, transfer, dissolve - Immediate spill cleanup don_eyes->handle don_resp->handle decon 8. Decontaminate Workspace & Secure Compound handle->decon doff_gloves2 9. Remove Outer Gloves decon->doff_gloves2 doff_gown 10. Remove Gown doff_gloves2->doff_gown doff_eyes 11. Remove Eye Protection doff_gown->doff_eyes doff_gloves1 12. Remove Inner Gloves doff_eyes->doff_gloves1 wash 13. Wash Hands Thoroughly doff_gloves1->wash exit exit wash->exit Exit Lab

Caption: Safe Handling Workflow for this compound.

Operational and Disposal Plans

A cradle-to-grave approach to chemical management is essential for safety and compliance.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and gloves.[6] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

Spill Management

In the event of a spill, evacuate personnel from the immediate area.[7] Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[6] Do not allow the chemical to enter drains.[6]

Waste Disposal

Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All used PPE, including gloves, gowns, and disposable labware, is considered contaminated. It must be disposed of in a designated hazardous waste container, not in the regular trash.[8]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[6] Do not discharge to sewer systems.[6]

By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Retrosynthesis Analysis

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6-Amino-7-methoxyquinazolin-4(3H)-one
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6-Amino-7-methoxyquinazolin-4(3H)-one

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